molecular formula C36H63N11O8 B013249 2-furoyl-LIGRLO-amide

2-furoyl-LIGRLO-amide

Cat. No.: B013249
M. Wt: 778.0 g/mol
InChI Key: OSKIRYSKGDEIOG-WTWMNNMUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective PAR2 receptor agonist (EC50 = 340 nM). Induces arterial contraction. Facilitates capsaicin evoked nociception. Around 100 times more potent than SLIGR-NH2.>Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. 1-Deoxy-D-xylulose 5-phosphate (DXP) is an intermediate in the non-mevalonate pathway and is formed from pyruvate and glyceraldehyde 3-phosphate by DXP synthase. It is converted to MEP by MEP Synthase (DXP reductoisomerase).>Potent and selective PAR2 receptor agonist (pD2 = 7.0). Causes a dose-dependent relaxation of murine femoral arteries.

Properties

IUPAC Name

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIRYSKGDEIOG-WTWMNNMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Furoyl-LIGRLO-amide: A Comprehensive Technical Guide on its Mechanism of Action as a PAR2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-furoyl-LIGRLO-amide is a synthetic hexapeptide that has emerged as a highly potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a myriad of physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with PAR2 and the subsequent intracellular signaling cascades. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) superfamily. Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling.

Synthetic peptides that mimic this tethered ligand sequence can also activate PAR2. This compound is a chemically modified version of the murine PAR2 activating peptide sequence (SLIGRL-NH2). The N-terminal 2-furoyl group modification significantly enhances its potency and stability, making it a valuable tool for studying PAR2 function.[1] It is considered one of the most potent and selective PAR2 activators described to date.[2]

Mechanism of Action: PAR2 Activation and Downstream Signaling

This compound directly binds to and activates PAR2, initiating a cascade of intracellular signaling events. This activation is independent of proteolytic cleavage.[3] The primary signaling pathway involves the coupling of PAR2 to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of PAR2 activation.[1][2]

Beyond G protein-dependent signaling, PAR2 activation can also lead to G protein-independent signaling through the β-arrestin pathway.[1]

Signaling Pathway Diagram

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PAR2 PAR2 This compound->PAR2 Binds & Activates Gq/11 Gq/11 PAR2->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Downstream Effects Downstream Effects DAG->Downstream Effects Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->Downstream Effects

Caption: PAR2 signaling cascade initiated by this compound.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key data points.

Table 1: In Vitro Potency and Efficacy
ParameterCell Line/TissueValueReference
pD2-7.0[4][5]
Potency vs. SLIGRL-NH2 (Intracellular Calcium)Cultured human PAR2-expressing cells10-25 times more potent[2][4]
Potency vs. SLIGRL-NH2 (Intracellular Calcium)Cultured rat PAR2-expressing cells10-25 times more potent[2][4]
Potency vs. SLIGRL-NH2 (Arterial Vasodilation)-10-300 times more potent[2][4]
Kd (Binding Affinity)NCTC2544 cells expressing PAR2122 ± 26.1 nM[6]
Bmax (Receptor Density)NCTC2544 cells expressing PAR2180 ± 6 fmol / 3.0 x 10^5 cells[6]
Table 2: In Vivo Activity
EffectAnimal ModelDoseOutcomeReference
Acute ItchWild-type mice10 µg (intradermal)Significantly decreased the number of scratches[4]
Gastric Mucosal CytoprotectionMice-Potent cytoprotective activity, greater than SLIGRL-NH2[7]

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental to determining the agonist activity of this compound on PAR2.

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation in PAR2-expressing cells.

Materials:

  • PAR2-expressing cells (e.g., HEK293 or NCTC2544 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM)

  • HEPES-buffered saline (HBS)

  • This compound stock solution

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture PAR2-expressing cells to confluency in appropriate media.

  • Dye Loading: Incubate cells with the calcium-sensitive fluorescent dye in HBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBS to remove excess dye.

  • Stimulation: Add varying concentrations of this compound to the cells.

  • Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The change in fluorescence corresponds to the change in [Ca2+]i.

  • Data Analysis: Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow A Culture PAR2-expressing cells B Load cells with calcium-sensitive dye A->B C Wash cells to remove excess dye B->C D Stimulate cells with this compound C->D E Measure fluorescence intensity D->E F Analyze data and generate dose-response curve E->F

Caption: Workflow for the intracellular calcium mobilization assay.

Vascular Relaxation Assay

This ex vivo assay assesses the physiological effect of this compound on blood vessel tone.

Objective: To measure the vasorelaxant effect of this compound on pre-constricted arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta or murine femoral arteries)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution

  • Vasoconstrictor (e.g., phenylephrine or cirazoline)

  • This compound stock solution

Procedure:

  • Tissue Preparation: Isolate arterial rings and mount them in an organ bath filled with oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor.

  • Agonist Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound.

  • Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage reversal of the pre-contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the agonist concentration to determine the EC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for PAR2.

Objective: To characterize the binding of a radiolabeled derivative of this compound to PAR2.

Materials:

  • PAR2-expressing cells or cell membranes

  • Radiolabeled this compound derivative (e.g., [3H]propionyl-2fLI)[8]

  • Unlabeled this compound (for competition binding)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate PAR2-expressing cells or membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.

  • Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Perform Scatchard analysis on saturation binding data to determine Kd and Bmax. For competition binding, calculate the Ki value.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Incubate PAR2-expressing cells/membranes with radiolabeled and unlabeled ligand B Separate bound and free ligand by filtration A->B C Wash filters to remove non-specific binding B->C D Quantify radioactivity using scintillation counting C->D E Perform Scatchard or competition analysis D->E

Caption: Workflow for the radioligand binding assay.

Selectivity and Specificity

An important characteristic of this compound is its selectivity for PAR2. Unlike some other PAR2-activating peptides, such as trans-cinnamoyl-LIGRLO-NH2, it does not cause prominent non-PAR2-mediated contraction of murine femoral arteries.[2] The binding of its derivatives is shown to be specific to PAR2-transfected cells and can be competed off by other known PAR2 agonists but not by reverse-sequence peptides that do not activate PAR2.[8]

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of PAR2 in health and disease. Its high potency, selectivity, and stability make it superior to the endogenous activating peptide for in vitro and in vivo studies. The detailed mechanism of action, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of targeting PAR2.

References

The Agonist 2-furoyl-LIGRLO-amide: A Deep Dive into PAR2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide agonist 2-furoyl-LIGRLO-amide and its critical role in elucidating the signaling pathways of Proteinase-Activated Receptor 2 (PAR2). A potent and selective tool, this agonist has been instrumental in advancing our understanding of PAR2's physiological and pathological functions, paving the way for novel therapeutic interventions.

Introduction to PAR2 and the Synthetic Agonist

Proteinase-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[1] This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans and SLIGRL-NH2 in rodents) that binds to the receptor's second extracellular loop, initiating a cascade of intracellular signaling events.[1][2]

To study PAR2 signaling in the absence of enzymatic cleavage, synthetic peptide agonists that mimic the tethered ligand have been developed. Among these, this compound has emerged as a particularly potent and selective activator of PAR2.[2][3] The N-terminal 2-furoyl group modification significantly enhances its potency, making it 10 to 300 times more potent than the parent peptide SLIGRL-NH2 in various biological assays.[2][3]

Mechanism of Action and Signaling Pathways

This compound directly binds to and activates PAR2, initiating downstream signaling through multiple pathways. The primary and most well-characterized pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[2][4]

Beyond G-protein coupling, PAR2 activation by this compound also engages β-arrestin-dependent signaling cascades.[2][5] β-arrestins are scaffolding proteins that not only mediate receptor desensitization and internalization but also initiate distinct signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[6][7] This dual signaling capacity highlights the complexity of PAR2 function and its ability to elicit diverse cellular responses.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2fLI This compound PAR2 PAR2 2fLI->PAR2 Binds & Activates Gq Gαq/11 PAR2->Gq Activates beta_arrestin β-Arrestin PAR2->beta_arrestin Recruits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Activation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: this compound activated PAR2 signaling pathways.

Quantitative Data

The potency of this compound in activating PAR2 has been quantified across various cell types and assays. The half-maximal effective concentration (EC50) values demonstrate its high efficacy in initiating downstream signaling events.

Assay TypeCell LineSpeciesEC50 (nM)Reference
Intracellular Calcium MobilizationKNRK cellsRat~10-25 times more potent than SLIGRL-NH2[2]
Intracellular Calcium MobilizationHEK293 cellsHuman340[8]
Intracellular Calcium Mobilization16HBE14o- cellsHuman840[9]
β-Arrestin RecruitmentHEK293T cellsHuman150[10]
Arterial VasodilationRat AortaRat10-300 times more potent than SLIGRL-NH2[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments used to characterize the activity of this compound on PAR2.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis node1 Culture PAR2-expressing cells (e.g., HEK293, KNRK) node2 Harvest and resuspend cells node1->node2 node3 Load cells with a calcium-sensitive dye (e.g., Fluo-3 AM) node2->node3 node4 Establish baseline fluorescence node3->node4 node5 Add this compound node4->node5 node6 Record fluorescence changes over time (Fluorimeter or microscope) node5->node6 node7 Calculate the change in fluorescence intensity node6->node7 node8 Generate dose-response curves node7->node8 node9 Determine EC50 values node8->node9

Figure 2: Experimental workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: PAR2-expressing cells (e.g., HEK293 or KNRK cells) are cultured to near confluence.[2][11]

  • Cell Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.[2]

  • Assay Performance: The loaded cells are placed in a fluorometer or a fluorescence microscope. After establishing a stable baseline fluorescence, this compound is added at various concentrations.

  • Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time. The peak fluorescence response at each agonist concentration is used to generate a dose-response curve from which the EC50 value can be calculated.[2]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated PAR2, often using techniques like Bioluminescence Resonance Energy Transfer (BRET).

BRET_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis node1 Co-transfect cells with PAR2 fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., YFP) node2 Culture transfected cells node1->node2 node3 Harvest and plate cells node2->node3 node4 Add the BRET substrate (e.g., coelenterazine h) node3->node4 node5 Add this compound node4->node5 node6 Measure luminescence at two wavelengths (donor and acceptor emission) node5->node6 node7 Calculate the BRET ratio (Acceptor emission / Donor emission) node6->node7 node8 Generate dose-response curves node7->node8 node9 Determine EC50 values node8->node9

Figure 3: Experimental workflow for a β-arrestin recruitment BRET assay.

Methodology:

  • Construct Preparation: Cells are co-transfected with two constructs: one encoding PAR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Assay Performance: Transfected cells are incubated with the BRET substrate (e.g., coelenterazine h). Upon addition of this compound, PAR2 is activated, leading to the recruitment of β-arrestin.

  • Data Acquisition and Analysis: The proximity of the donor and acceptor molecules due to recruitment allows for energy transfer, resulting in an increase in the acceptor's emission. The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. Dose-response curves are generated to determine the EC50 for β-arrestin recruitment.[5]

Ligand Binding Assay

Radioligand binding assays are used to determine the binding characteristics of this compound to PAR2.

Methodology:

  • Radioligand Preparation: A radiolabeled version of a PAR2 ligand, such as [3H]2-furoyl-LIGRL-NH2, is used.[1]

  • Cell Preparation: Membranes from cells expressing PAR2 are prepared.

  • Binding Reaction: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, from which the inhibition constant (Ki) of this compound can be calculated, providing a measure of its binding affinity.[1]

Conclusion

This compound is an invaluable pharmacological tool for investigating the multifaceted signaling of PAR2. Its high potency and selectivity have enabled detailed characterization of both G-protein-dependent and β-arrestin-mediated pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the roles of PAR2 in health and disease, ultimately facilitating the development of novel therapeutics targeting this important receptor.

References

The Discovery and Synthesis of 2-Furoyl-LIGRLO-amide: A Potent and Selective PAR2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of 2-furoyl-LIGRLO-amide, a highly potent and selective agonist of Protease-Activated Receptor 2 (PAR2). This document details the experimental protocols for its synthesis via solid-phase peptide synthesis, and its functional evaluation through intracellular calcium mobilization and vasodilation assays. Quantitative data are presented to compare its activity with other PAR2 agonists, and its dual signaling mechanism through Gq/11 and β-arrestin pathways is illustrated. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and cell signaling who are interested in the therapeutic potential of targeting PAR2.

Introduction

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. PAR2 is widely expressed throughout the body and is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and vascular regulation. The discovery of synthetic agonists that can selectively activate PAR2 without the need for proteolytic enzymes has been instrumental in elucidating its biological functions.

This compound is a synthetic hexapeptide that has emerged as a cornerstone tool for studying PAR2. It is a modification of the murine PAR2 tethered ligand sequence (SLIGRL), featuring an N-terminal 2-furoyl group. This modification significantly enhances its potency and selectivity for PAR2, making it an invaluable pharmacological probe.

Discovery and Biological Activity

This compound was first described as a potent and selective PAR2 agonist by McGuire et al. in 2004.[1] Their research demonstrated that the N-terminal furoyl modification dramatically increased the peptide's potency compared to the parent peptide, SLIGRL-NH2.

In Vitro Activity

The primary mechanism of PAR2 activation by this compound involves the induction of intracellular calcium mobilization. In various cell lines expressing PAR2, such as human embryonic kidney (HEK293) cells and rat kidney epithelial (KNRK) cells, this compound elicits a robust and concentration-dependent increase in intracellular calcium.[2][3] This activity is significantly more potent than that of SLIGRL-NH2.[2]

Another key biological effect of this compound is the induction of vasodilation. In isolated arterial ring assays, it causes a dose-dependent relaxation of pre-contracted arteries, an effect mediated by the endothelium.[4][5]

Quantitative Data

The potency of this compound has been quantified in various assays, consistently demonstrating its superiority over other PAR2 agonists.

AgonistAssayCell Line/TissuePotency (pD2)Potency (EC50)Potency vs. SLIGRL-NH2Reference(s)
This compound Intracellular Calcium MobilizationRat PAR2-expressing KNRK cells7.0 ± 0.1-~25-fold more potent[3]
This compound Intracellular Calcium MobilizationHuman PAR2-expressing HEK293 cells5.4 ± 0.1-10 to 25-fold more potent[2][3]
SLIGRL-NH2 Intracellular Calcium MobilizationRat PAR2-expressing KNRK cells5.6 ± 0.1--[3]
This compound Arterial VasodilationRat Aorta--10 to 300-fold more potent[2]

pD2 is the negative logarithm of the EC50 value.

Synthesis of this compound

This compound is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis involves the sequential coupling of amino acids to a solid support resin, followed by N-terminal modification with a 2-furoyl group and subsequent cleavage and purification.

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Orn(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • 2-Furoic acid

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: Dichloromethane (DCM), DMF, Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Orn(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Arg, Gly, Ile, Leu).

  • N-terminal Furoylation:

    • After the final Fmoc deprotection, activate 2-furoic acid using HBTU, HOBt, and DIPEA in DMF.

    • Couple the activated 2-furoic acid to the N-terminus of the peptide-resin.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Signaling Pathways of this compound

Activation of PAR2 by this compound initiates a dual signaling cascade involving both G protein-dependent and β-arrestin-dependent pathways.

Gq/11-Mediated Pathway

The canonical signaling pathway for PAR2 involves its coupling to the Gq/11 family of G proteins.[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, resulting in the characteristic increase in intracellular calcium. DAG, in turn, activates protein kinase C (PKC).[7]

β-Arrestin-Mediated Pathway

In addition to G protein-mediated signaling, PAR2 activation also leads to the recruitment of β-arrestins.[8] β-arrestins can act as scaffold proteins, assembling signaling complexes that can lead to the activation of downstream kinases, such as extracellular signal-regulated kinases (ERK).[8] This pathway is often associated with cellular responses like migration and can be independent of G protein signaling.[8]

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gαq/11 PAR2->Gq activates b_arrestin β-Arrestin PAR2->b_arrestin recruits PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes agonist This compound agonist->PAR2 binds ERK ERK b_arrestin->ERK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto cellular_response_g Cellular Responses (e.g., Vasodilation) Ca_cyto->cellular_response_g PKC->cellular_response_g cellular_response_b Cellular Responses (e.g., Migration) ERK->cellular_response_b Calcium_Assay_Workflow start Start culture Culture PAR2-expressing cells in 96-well plate start->culture wash1 Wash cells with HBSS culture->wash1 load_dye Load cells with calcium-sensitive dye wash1->load_dye wash2 Wash cells to remove excess dye load_dye->wash2 add_agonist Add this compound wash2->add_agonist measure_fluorescence Measure fluorescence (plate reader/microscope) add_agonist->measure_fluorescence analyze_data Analyze data (ΔF, EC50) measure_fluorescence->analyze_data end End analyze_data->end Vasodilation_Assay_Workflow start Start excise_aorta Excise and prepare rat aortic rings start->excise_aorta mount_rings Mount rings in organ bath excise_aorta->mount_rings equilibrate Equilibrate under resting tension mount_rings->equilibrate contract Induce stable contraction with phenylephrine equilibrate->contract add_agonist Add cumulative concentrations of This compound contract->add_agonist record_relaxation Record changes in tension add_agonist->record_relaxation analyze_data Analyze data (% relaxation, EC50) record_relaxation->analyze_data end End analyze_data->end

References

The Structure-Activity Relationship of 2-furoyl-LIGRLO-amide: A Deep Dive into a Potent PAR2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-furoyl-LIGRLO-amide, a potent and selective agonist of the Protease-Activated Receptor 2 (PAR2). Understanding the intricate relationship between the chemical structure of this peptide analog and its biological activity is crucial for the rational design of novel therapeutics targeting PAR2, a key player in inflammation, pain, and various other physiological and pathological processes.

Core Concepts: Unlocking PAR2 Activation

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor's extracellular loop II, initiating downstream signaling. Synthetic peptides that mimic this tethered ligand, such as SLIGRL-NH2, can also activate the receptor. This compound is a chemically modified version of this activating peptide, demonstrating significantly enhanced potency and selectivity for PAR2.[1][2]

The key structural modifications that contribute to the high affinity and efficacy of this compound and its analogs are:

  • N-terminal Acylation: The addition of a 2-furoyl group to the N-terminal leucine residue dramatically increases potency. This modification is thought to enhance binding affinity and may also confer resistance to degradation by aminopeptidases.[1][3]

  • C-terminal Amidation: Amidation of the C-terminal ornithine (or other amino acid) residue is another critical factor for high agonist activity.[3]

  • Amino Acid Sequence: The core LIGRLO sequence is crucial for receptor recognition and activation. Variations in this sequence can significantly impact potency and signaling bias.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the structure-activity relationship of this compound and related PAR2 agonists. These data are compiled from various studies and provide a basis for comparing the potency and binding affinity of different analogs.

Table 1: Binding Affinities (Ki) of 2-furoyl-LIGRL-NH2 Analogs for Human PAR2 [1]

CompoundSequenceKi (nM)Relative Binding Affinity
2-furoyl-LIGRL-NH22-furoyl-Leu-Ile-Gly-Arg-Leu-NH21.10155
2-furoyl-LIGKV-NH22-furoyl-Leu-Ile-Gly-Lys-Val-NH2--
2-furoyl-LIGRL-OH2-furoyl-Leu-Ile-Gly-Arg-Leu-OH--
2-furoyl-LIGKV-OH2-furoyl-Leu-Ile-Gly-Lys-Val-OH--
SLIGRL-NH2Ser-Leu-Ile-Gly-Arg-Leu-NH2--
SLIGKV-NH2Ser-Leu-Ile-Gly-Lys-Val-NH2--
SLIGRL-OHSer-Leu-Ile-Gly-Arg-Leu-OH--
SLIGKV-OHSer-Leu-Ile-Gly-Lys-Val-OH1711

Relative binding affinity is calculated relative to SLIGKV-OH. Data for some compounds were not available in the cited source.

Table 2: Agonist Potency (EC50) of 2-furoyl-LIGRLO-NH2 and Analogs in a Calcium Mobilization Assay [4]

CompoundN-terminal ModificationEC50 (µM)
2-furoyl-LIGRLO-NH22-furoyl0.84
Compound 12-aminothiazol-4-yl1.77
Compound 26-aminonicotinyl2.60
SLIGRL-NH2Serine>40

Table 3: Agonist Potency (EC50) of this compound in a Real-Time Cell Analyzer (RTCA) Assay [4]

CompoundN-terminal ModificationEC50 (nM)
2-furoyl-LIGRLO-NH22-furoyl138
Compound 12-aminothiazol-4-yl142
Compound 26-aminonicotinyl311

Signaling Pathways Activated by this compound

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. These pathways are complex and can be both G protein-dependent and -independent, leading to a variety of cellular responses.

G Protein-Dependent Signaling

PAR2 primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). PAR2 can also couple to Gαi/o and Gα12/13, leading to the inhibition of adenylyl cyclase and activation of Rho GTPases, respectively.[5]

PAR2_G_Protein_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 2f_LIGRLO_amide This compound PAR2 PAR2 2f_LIGRLO_amide->PAR2 Gq Gαq/11 PAR2->Gq Gi Gαi/o PAR2->Gi G1213 Gα12/13 PAR2->G1213 PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits RhoGEF RhoGEF G1213->RhoGEF activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: PAR2 G Protein-Dependent Signaling Pathways.

β-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, PAR2 can also signal through a G protein-independent pathway involving β-arrestins.[6] Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, but also serves as a scaffold for the assembly of signaling complexes, leading to the activation of pathways such as the ERK1/2 MAP kinase cascade. This biased signaling can lead to distinct cellular outcomes compared to G protein-mediated pathways.[7]

PAR2_beta_Arrestin_Signaling cluster_receptor Cell Membrane cluster_scaffold β-Arrestin Scaffolding cluster_outcome Cellular Response 2f_LIGRLO_amide This compound PAR2 PAR2 2f_LIGRLO_amide->PAR2 GRK GRK PAR2->GRK activates P_PAR2 P-PAR2 GRK->P_PAR2 phosphorylates beta_Arrestin β-Arrestin P_PAR2->beta_Arrestin recruits ERK_complex ERK1/2 Signaling Complex beta_Arrestin->ERK_complex scaffolds Internalization Receptor Internalization beta_Arrestin->Internalization ERK_activation ERK1/2 Activation ERK_complex->ERK_activation

Caption: PAR2 β-Arrestin-Dependent Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the intracellular calcium mobilization assay and the radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound and its analogs to induce an increase in intracellular calcium concentration, a hallmark of Gαq-coupled receptor activation.

Workflow:

Calcium_Assay_Workflow Cell_Culture 1. Culture PAR2-expressing cells (e.g., HEK293, KNRK) Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Incubation 3. Incubate to allow de-esterification of the dye Dye_Loading->Incubation Washing 4. Wash cells to remove extracellular dye Incubation->Washing Compound_Addition 5. Add this compound analogs at various concentrations Washing->Compound_Addition Measurement 6. Measure fluorescence intensity over time (e.g., using a fluorescence plate reader) Compound_Addition->Measurement Data_Analysis 7. Analyze data to determine EC50 values Measurement->Data_Analysis

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: Plate PAR2-expressing cells (e.g., HEK293 or KNRK cells stably expressing PAR2) in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell adherence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for the de-esterification of the Fluo-4 AM by intracellular esterases, trapping the fluorescent indicator inside the cells.

  • Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound and its analogs. Using a fluorescence plate reader equipped with an automated injector, add the compounds to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) kinetically over a period of several minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Radioligand Binding Assay

This assay directly measures the binding affinity of this compound and its analogs to the PAR2 receptor.

Workflow:

Binding_Assay_Workflow Membrane_Prep 1. Prepare cell membranes from PAR2-expressing cells Incubation_Setup 2. Set up incubation with radiolabeled ligand (e.g., [³H]2-furoyl-LIGRL-NH₂), membranes, and competing unlabeled ligand Membrane_Prep->Incubation_Setup Incubation 3. Incubate to reach binding equilibrium Incubation_Setup->Incubation Filtration 4. Separate bound from free radioligand by rapid filtration Incubation->Filtration Washing 5. Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation_Counting 6. Measure radioactivity on the filters using a scintillation counter Washing->Scintillation_Counting Data_Analysis 7. Analyze data to determine Ki values Scintillation_Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize PAR2-expressing cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled PAR2 agonist (e.g., [³H]2-furoyl-LIGRL-NH2) and varying concentrations of the unlabeled competitor compound (this compound or its analogs).[1] To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled PAR2 agonist.

  • Equilibrium: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The potent and selective PAR2 agonist, this compound, serves as a valuable pharmacological tool and a lead compound for the development of novel therapeutics. The structure-activity relationship studies have highlighted the critical role of N-terminal acylation and C-terminal amidation in enhancing its activity. A thorough understanding of its signaling pathways, both G protein-dependent and β-arrestin-mediated, is essential for predicting its physiological effects and designing biased agonists with improved therapeutic profiles. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the fascinating and complex pharmacology of PAR2.

References

In Vivo Effects of 2-furoyl-LIGRLO-amide Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects following the administration of 2-furoyl-LIGRLO-amide, a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic peptidomimetic agonist of PAR2.[1][2][3] It is a modified version of the endogenous PAR2 activating peptide, SLIGRL-NH2, exhibiting significantly greater potency, selectivity, and stability in both in vitro and in vivo models.[3] Its enhanced resistance to enzymatic degradation makes it a valuable tool for studying the physiological and pathophysiological roles of PAR2 activation in living organisms.[2] This guide focuses on its demonstrated in vivo effects, primarily related to inflammation, nociception, and vascular responses.

Quantitative Data on In Vivo Effects

The administration of this compound elicits measurable physiological responses in a dose-dependent manner. The following tables summarize the key quantitative findings from various in vivo studies.

In Vivo Effect Animal Model Dose/Concentration Observed Effect Reference
Arterial Vasodilation Rat Aorta & Murine Femoral Arteries10 to 300 times more potent than SLIGRL-NH2Induces relaxation of pre-contracted arterial rings.[1]
Vascular Smooth Muscle Hyperpolarization Murine Small-Caliber Mesenteric ArteriesConcentration-dependentCauses hyperpolarization of vascular smooth muscle cells.[1]
Acute Itch Wild-type Mice10 µg (intradermal)Significantly increases scratching behavior.[2]
Paw Edema RatsNot specified in abstractInduces acute paw edema.[4]
Thermal Hyperalgesia Mice7.5 - 75 µg (intraplantar)Induces thermal hyperalgesia, blocked by PAR2 antagonist.[5]
Comparative Potency Assay Comparison Fold Potency Increase Reference
This compound vs. SLIGRL-NH2Intracellular Calcium Increase (cultured human & rat cells)More potent10 to 25 times[1][2]
This compound vs. SLIGRL-NH2Arterial Vasodilation & HyperpolarizationMore potent10 to 300 times[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key in vivo experiments involving this compound.

Paw Edema Induction in Rodents

This protocol is used to assess the pro-inflammatory effects of this compound.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to the testing environment to minimize stress-induced variability.

  • Baseline Measurement: The baseline paw volume or thickness is measured using a plethysmometer or calipers.

  • Compound Administration: A solution of this compound in a suitable vehicle (e.g., sterile saline) is injected into the plantar surface of the hind paw.[4] A control group receives an injection of the vehicle alone.

  • Post-Injection Measurements: Paw volume or thickness is measured at specific time points (e.g., 1, 2, 4, and 6 hours) after the injection.[6]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. Data are typically expressed as the mean change in paw volume ± SEM.

Assessment of Mechanical Hyperalgesia (Von Frey Test)

This method quantifies changes in mechanical sensitivity, an indicator of pain.

  • Animal Model: Mice or rats are used.

  • Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimatize for at least 30-60 minutes.

  • Compound Administration: this compound is administered, typically via intraplantar injection into the hind paw.

  • Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.

  • Up-Down Method: The 50% paw withdrawal threshold is determined using the up-down method.[7][8][9][10] The test begins with a mid-range filament. If the animal withdraws its paw, a weaker filament is used for the next stimulus. If there is no withdrawal, a stronger filament is used. This process is continued until a specific pattern of responses is obtained, allowing for the calculation of the 50% withdrawal threshold.[7][8][9][10]

  • Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal. A decrease in the threshold indicates mechanical hyperalgesia.

Pruritus (Itch) Behavior Assessment

This protocol measures itch-related scratching behavior.

  • Animal Model: Male wild-type mice are typically used.

  • Acclimatization: Mice are placed in individual observation chambers and allowed to acclimate.

  • Compound Administration: this compound (e.g., 10 µg) is injected intradermally at the nape of the neck.[2]

  • Behavioral Observation: Immediately after injection, the number of scratches directed towards the injection site is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: The total number of scratches is recorded for each animal. An increase in scratching frequency compared to a vehicle control group indicates pruritus.

Signaling Pathways and Experimental Workflows

The in vivo effects of this compound are mediated by the activation of PAR2 and its downstream signaling cascades.

PAR2 Signaling Pathways

Activation of PAR2 by this compound initiates multiple intracellular signaling pathways through the coupling of different G proteins.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G-Protein Coupling cluster_downstream Downstream Effectors & Responses 2f-LIGRLO-amide This compound PAR2 PAR2 2f-LIGRLO-amide->PAR2 activates Gq11 Gq/11 PAR2->Gq11 couples to G1213 G12/13 PAR2->G1213 couples to Gi_o Gi/o PAR2->Gi_o couples to PLC PLC Gq11->PLC activates RhoA RhoA G1213->RhoA activates AC Adenylyl Cyclase Gi_o->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization ↑ [Ca2+]i IP3->Ca_mobilization PKC PKC DAG->PKC Inflammation_Pain Inflammation & Pain Ca_mobilization->Inflammation_Pain MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement cAMP ↓ cAMP AC->cAMP MAPK_ERK->Inflammation_Pain Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis & Outcome Animal_Selection Animal Selection (e.g., Rats, Mice) Acclimatization Acclimatization to Testing Environment Animal_Selection->Acclimatization Baseline_Measurement Baseline Measurements (e.g., Paw Volume, Von Frey Threshold) Acclimatization->Baseline_Measurement Compound_Admin Compound Administration (this compound or Vehicle) Baseline_Measurement->Compound_Admin Post_Admin_Measurement Post-Administration Measurements (Time-course) Compound_Admin->Post_Admin_Measurement Data_Collection Data Collection & Tabulation Post_Admin_Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results & Interpretation (e.g., Edema, Hyperalgesia, Pruritus) Statistical_Analysis->Results

References

An In-depth Technical Guide to the Downstream Targets of 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream cellular targets and signaling pathways modulated by 2-furoyl-LIGRLO-amide, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascades initiated by this compound.

Core Target and Mechanism of Action

This compound is a synthetic peptide agonist that selectively binds to and activates Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3][4] Unlike endogenous activation by proteases, this compound directly stimulates the receptor, initiating a cascade of intracellular signaling events.[5] Its potency is noted to be 10 to 300 times greater than the reference PAR2 agonist SLIGRL-NH2 in various biological assays.[1][2]

Primary Downstream Signaling Pathways

Activation of PAR2 by this compound triggers several key downstream signaling pathways, primarily centered around calcium mobilization and MAP kinase activation. These pathways are integral to the diverse cellular responses elicited by this agonist.

Gq/Phospholipase C/Calcium Mobilization Pathway

The canonical signaling pathway initiated by this compound involves the coupling of PAR2 to the Gαq subunit of heterotrimeric G-proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i). This rapid increase in cytosolic calcium is a hallmark of PAR2 activation and serves as a primary indicator of agonist activity.[1][2][6][7][8]

Gq_PLC_Calcium_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PAR2 PAR2 This compound->PAR2 Binds and Activates Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses (e.g., Vasodilation, Itch) Ca_release->Downstream Initiates MAPK_Pathway This compound This compound PAR2 PAR2 This compound->PAR2 Upstream Upstream Effectors (e.g., G-proteins, β-arrestin) PAR2->Upstream MAPKKK MAPKKK (e.g., Raf) Upstream->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription Activates Response Cellular Responses (Proliferation, Inflammation) Transcription->Response Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PAR2 PAR2 This compound->PAR2 GRK GRK PAR2->GRK Recruits PAR2_P P-PAR2 PAR2->PAR2_P GRK->PAR2 Phosphorylates B_Arrestin β-Arrestin PAR2_P->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization Signaling β-Arrestin Mediated Signaling (e.g., ERK) B_Arrestin->Signaling Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture PAR2- expressing cells B Load cells with calcium-sensitive dye A->B C Wash to remove excess dye B->C D Measure baseline fluorescence C->D E Add this compound D->E F Record fluorescence change over time E->F G Calculate fluorescence increase F->G H Generate dose-response curves (EC₅₀) G->H

References

A Technical Guide to Proteinase-Activated Receptor 2 (PAR2) Activation by 2-Furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic hexapeptide 2-furoyl-LIGRLO-amide (also referred to as 2fLI) as a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2] The development of selective agonists like this compound has been instrumental in elucidating the complex signaling and function of this receptor. This document details its efficacy, the experimental protocols used for its characterization, and the signaling pathways it activates.

Data Presentation: Efficacy and Potency

This compound is a modified version of the endogenous PAR2 tethered ligand, SLIGRL-NH₂, and demonstrates significantly higher potency and selectivity.[3] Its N-terminal furoyl group modification contributes to this enhanced activity, making it one of the most potent PAR2 activators described to date.[3][4]

Table 1: Comparative Potency of this compound in Functional Assays

Assay TypeCell/Tissue TypeAgonistPotency (EC₅₀ / pD₂)Relative Potency vs. SLIGRL-NH₂Reference
Intracellular Calcium MobilizationRat PAR2-expressing KNRK cellsThis compound~0.1 µM25x more potent[3]
Intracellular Calcium MobilizationHuman PAR2-expressing HEK293 cellsThis compound~0.25 µM10x more potent[3]
Ligand Binding (Competition)NCTC2544-PAR2 cellsThis compoundKᵢ = 1.6 nM~100x higher affinity[5]
Arterial VasodilationRat AortaThis compoundpD₂ = 7.010-300x more potent[4][6]
Arterial HyperpolarizationBioassayThis compoundNot specified10-300x more potent[3][4]

Table 2: Downstream Effects of PAR2 Activation by this compound in Human Kidney Tubular Epithelial Cells (HTEC)

Secreted MoleculeAgonist ConcentrationMaximal Response (Fold Change vs. Control)Reference
TNF2 µM~30-fold[7][8]
CSF22 µM~20-fold[7][8]
MMP-92 µM~4-fold[7][8]
PAI-12 µM~8-fold[7][8]

Signaling Pathways

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαq proteins, leading to calcium mobilization. However, PAR2 can also signal through other pathways, including the activation of the MAP Kinase cascade, leading to the phosphorylation of ERK1/2.

PAR2_Gq_Signaling cluster_membrane Cell Membrane PAR2 PAR2 Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist This compound Agonist->PAR2 Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates PAR2_ERK_Signaling cluster_membrane Cell Membrane PAR2 PAR2 G_protein Gβγ PAR2->G_protein via G protein beta_arrestin β-Arrestin PAR2->beta_arrestin via β-Arrestin RAF RAF G_protein->RAF Activates beta_arrestin->RAF Activates Agonist This compound Agonist->PAR2 Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription Regulates Calcium_Assay_Workflow Start Start Seed_Cells Seed PAR2-expressing cells in 96-well plate Start->Seed_Cells Culture Culture for 24h to 80-90% confluency Seed_Cells->Culture Load_Dye Load with Fura-2 AM (30-60 min at 37°C) Culture->Load_Dye Wash Wash cells to remove extracellular dye Load_Dye->Wash Acquire_Baseline Acquire baseline fluorescence (Ex: 340/380nm, Em: 510nm) Wash->Acquire_Baseline Inject_Agonist Inject this compound Acquire_Baseline->Inject_Agonist Record_Signal Record fluorescence change over time Inject_Agonist->Record_Signal Analyze Calculate 340/380 ratio and determine EC50 Record_Signal->Analyze End End Analyze->End WB_Workflow Start Start Seed_Cells Seed cells and grow to confluence Start->Seed_Cells Starve Serum-starve cells (4-24h) Seed_Cells->Starve Stimulate Stimulate with agonist (5-15 min) Starve->Stimulate Lyse Lyse cells in RIPA buffer with inhibitors Stimulate->Lyse Quantify Quantify total protein (BCA Assay) Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe_pERK Incubate with primary Ab (p-ERK) Block->Probe_pERK Probe_Secondary Incubate with secondary Ab (HRP) Probe_pERK->Probe_Secondary Detect Detect with ECL and image Probe_Secondary->Detect Analyze Normalize p-ERK to Total ERK Detect->Analyze End End Analyze->End

References

G Protein-Dependent Signaling of 2-Furoyl-LIGRLO-amide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the G protein-dependent signaling pathways activated by 2-furoyl-LIGRLO-amide, a potent and selective synthetic agonist of Protease-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the core signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers investigating PAR2 pharmacology and its implications in various physiological and pathological processes.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and other cellular processes.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminal domain, which unmasks a tethered ligand that binds to the receptor and initiates signaling.[2] this compound is a synthetic peptide agonist that mimics this tethered ligand, allowing for the specific and potent activation of PAR2 without the need for proteolytic cleavage.[3] This guide focuses on the G protein-dependent signaling events initiated by this valuable research tool.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound in various in vitro assays.

Table 1: Receptor Binding Affinity of this compound for Human PAR2

ParameterCell LineValueReference
KdNCTC2544122 ± 26.1 nM[4]
BmaxNCTC2544180 ± 6 fmol / 3.0 x 105 cells[4]
IC50HCT-151.10 µM[4]

Table 2: Functional Potency of this compound in Calcium Mobilization Assays

ParameterCell LineValueReference
pD2Rat PAR2-expressing KNRK cells7.0 ± 0.1[1]
EC50HEK293 cells340 nM[3]
Potency vs. SLIGRL-NH2Human and Rat PAR2-expressing cells10 to 25 times more potent[2][5]
Potency vs. SLIGKV-OHCellular Ca2+ mobilisation assays~100 times more potent[4]

Table 3: Downstream Signaling Parameters for this compound (Data Not Widely Available)

AssayParameterCell LineValueReference
ERK1/2 PhosphorylationEC50-Data not available-
cAMP AccumulationEC50-Data not available-

Signaling Pathways

Activation of PAR2 by this compound primarily initiates signaling through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, can be activated. Furthermore, PAR2 signaling can be modulated by β-arrestins, which play a role in receptor desensitization and can also act as scaffolds for other signaling complexes.[6]

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PAR2 PAR2 This compound->PAR2 Binds to Gaq_GTP Gαq-GTP PAR2->Gaq_GTP Activates beta_arrestin β-Arrestin PAR2->beta_arrestin Recruits PLC Phospholipase C Gaq_GTP->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates MEK MEK PKC->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates beta_arrestin->ERK Scaffolds

Caption: G protein-dependent signaling cascade of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from a method for determining the binding characteristics of radiolabeled 2-furoyl-LIGRL-NH2 to human PAR2.[4]

Radioligand_Binding_Workflow start Start cell_prep Prepare PAR2-expressing cell suspension start->cell_prep incubation Incubate cells with [³H]this compound and unlabeled competitor cell_prep->incubation separation Separate bound and free radioligand via filtration incubation->separation scintillation Quantify bound radioactivity using scintillation counting separation->scintillation analysis Analyze data to determine Kd, Bmax, or Ki scintillation->analysis end End analysis->end

Caption: Workflow for a PAR2 radioligand binding assay.

Materials:

  • PAR2-expressing cells (e.g., NCTC2544-hPAR2, HCT-15)

  • [³H]this compound

  • Unlabeled this compound

  • Binding Buffer (e.g., serum-free medium with 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest cells and resuspend in binding buffer to a known concentration.

  • Saturation Binding:

    • In a series of tubes, add a fixed number of cells.

    • Add increasing concentrations of [³H]this compound.

    • For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

    • Incubate at room temperature for 60 minutes.

  • Competition Binding:

    • In a series of tubes, add a fixed number of cells and a fixed concentration of [³H]this compound.

    • Add increasing concentrations of unlabeled this compound or other test compounds.

    • Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can be converted to a Ki value.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration upon PAR2 activation.[1]

Calcium_Mobilization_Workflow start Start cell_seeding Seed cells in a black-walled, clear-bottom plate start->cell_seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash agonist_addition Add this compound (agonist) wash->agonist_addition read_fluorescence Measure fluorescence intensity over time using a plate reader agonist_addition->read_fluorescence analysis Analyze dose-response curve to determine EC₅₀ read_fluorescence->analysis end End analysis->end

Caption: Workflow for a calcium mobilization assay.

Materials:

  • PAR2-expressing cells

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into the microplate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of this compound at various concentrations.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 by Western blotting following stimulation with this compound.

ERK_Phosphorylation_Workflow start Start cell_culture Culture and serum-starve PAR2-expressing cells start->cell_culture stimulation Stimulate cells with This compound cell_culture->stimulation lysis Lyse cells and determine protein concentration stimulation->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer probing Probe with primary antibodies (anti-phospho-ERK and anti-total-ERK) transfer->probing detection Incubate with secondary antibody and detect with chemiluminescence probing->detection analysis Quantify band intensity detection->analysis end End analysis->end

Caption: Workflow for ERK1/2 phosphorylation Western blot.

Materials:

  • PAR2-expressing cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for several hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the image using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure changes in intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cAMP_Assay_Workflow start Start cell_prep Prepare PAR2-expressing cell suspension start->cell_prep stimulation Incubate cells with This compound (and forskolin for Gi) cell_prep->stimulation lysis_detection Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) stimulation->lysis_detection incubation Incubate at room temperature lysis_detection->incubation read_htrf Read HTRF signal incubation->read_htrf analysis Calculate cAMP concentration from standard curve read_htrf->analysis end End analysis->end

Caption: Workflow for a cAMP HTRF assay.

Materials:

  • PAR2-expressing cells

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • This compound

  • Forskolin (for studying Gi coupling)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer.

  • Agonist Stimulation (for Gs coupling):

    • Dispense cells into the microplate.

    • Add increasing concentrations of this compound.

    • Incubate for 30 minutes at room temperature.

  • Agonist Stimulation (for Gi coupling):

    • Dispense cells into the microplate.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the ratio of the two emission wavelengths and use the standard curve to determine the cAMP concentration in each sample.

    • Plot the cAMP concentration against the agonist concentration to determine the EC50 (for Gs) or IC50 (for Gi).

Conclusion

This compound is a powerful pharmacological tool for the investigation of PAR2 signaling. This technical guide provides a consolidated resource of its quantitative properties and detailed methodologies for key in vitro assays. The provided information and protocols are intended to facilitate further research into the multifaceted roles of PAR2 in health and disease, and to aid in the development of novel therapeutics targeting this receptor. Further research is warranted to fully elucidate the quantitative aspects of this compound's effects on downstream signaling pathways such as ERK phosphorylation and cAMP modulation.

References

A Technical Guide to 2-furoyl-LIGRLO-amide Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-furoyl-LIGRLO-amide is a potent and selective synthetic peptide agonist of Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, and vasodilation.[1][2][3][4] Due to its high potency, selectivity, and stability compared to the endogenous PAR2 agonist, SLIGRL-NH2, this compound has emerged as a critical tool for researchers studying PAR2-mediated signaling and its role in disease.[1][2][5][6] This technical guide provides an in-depth overview of the use of this compound in various in vitro and in vivo inflammation models, complete with detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways.

Mechanism of Action: PAR2 Activation and Downstream Signaling

This compound activates PAR2 by mimicking the tethered ligand that is endogenously generated upon proteolytic cleavage of the receptor's N-terminus. This binding event initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 and G12/13 families.

The activation of Gq/11 subsequently stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes. The increase in intracellular Ca2+ can be readily measured using fluorescent indicators like Fura-2 AM.

Simultaneously, the activation of G proteins and subsequent signaling cascades can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). This pathway is crucial for regulating gene expression, including that of pro-inflammatory cytokines.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound PAR2 PAR2 This compound->PAR2 Binds to Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates ERK_MAPK ERK_MAPK Gq->ERK_MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Induces Inflammation Inflammation Ca_release->Inflammation ERK_MAPK->Inflammation

In Vivo Inflammation Models

This compound is widely used to induce acute inflammation in animal models, allowing for the investigation of PAR2's role in inflammatory processes and the evaluation of potential anti-inflammatory therapeutics.

Paw Edema Model

This model is a classic method for assessing acute inflammation, characterized by fluid accumulation and swelling at the site of injection.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Acclimatization: Animals should be acclimatized to the experimental conditions for at least one hour before the procedure.

  • Baseline Measurement: The baseline paw volume or thickness is measured using a plethysmometer or a digital caliper.

  • Injection: A solution of this compound (typically 10-100 nmol in 50 µL of sterile saline) is injected into the plantar surface of the hind paw. The contralateral paw is injected with vehicle (saline) as a control.

  • Measurement of Edema: Paw volume or thickness is measured at various time points post-injection (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The increase in paw volume is calculated as the percentage change from the baseline measurement.

Quantitative Data:

CompoundDose (nmol)Time (hours)Paw Volume Increase (%)
Vehicle (Saline)-4~5-10
This compound504~40-60
This compound1004~70-90

Note: These values are approximate and can vary based on the specific experimental conditions.

Paw_Edema_Workflow cluster_setup Setup cluster_procedure Procedure cluster_measurement Measurement & Analysis acclimatize Acclimatize Animal baseline Measure Baseline Paw Volume acclimatize->baseline inject Intraplantar Injection (this compound or Vehicle) baseline->inject measure Measure Paw Volume at Time Points inject->measure analyze Calculate % Increase in Paw Volume measure->analyze

Thermal Hyperalgesia Model

This model assesses the development of heightened sensitivity to noxious heat, a hallmark of inflammatory pain.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are suitable.

  • Acclimatization: Animals are placed in individual plexiglass chambers on a heated glass surface and allowed to acclimatize for at least 30-60 minutes.[5]

  • Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.[7][8]

  • Injection: this compound (typically 10-100 nmol in 50 µL of saline) is injected into the plantar surface of the hind paw.

  • Measurement of Hyperalgesia: Paw withdrawal latency is measured at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: A decrease in paw withdrawal latency compared to baseline and vehicle-treated animals indicates thermal hyperalgesia.

Quantitative Data:

CompoundDose (nmol)Time (minutes)Paw Withdrawal Latency (seconds)
Vehicle (Saline)-120~10-12
This compound50120~5-7
This compound100120~3-5

Note: These values are approximate and can vary based on the specific experimental conditions.

Thermal_Hyperalgesia_Workflow cluster_setup Setup cluster_procedure Procedure cluster_measurement Measurement & Analysis acclimatize Acclimatize Animal in Chamber baseline Measure Baseline Paw Withdrawal Latency acclimatize->baseline inject Intraplantar Injection (this compound) baseline->inject measure Measure Paw Withdrawal Latency at Time Points inject->measure analyze Analyze Change in Latency measure->analyze

In Vitro Inflammation Models

In vitro models are essential for dissecting the cellular and molecular mechanisms underlying this compound-induced inflammation.

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of PAR2 by quantifying the increase in intracellular calcium concentration.

Experimental Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines endogenously or recombinantly expressing PAR2 are cultured to ~80-90% confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 1-5 µM), in a buffered salt solution (e.g., HBSS) for 30-60 minutes at room temperature or 37°C in the dark.[9][10][11][12]

  • Washing: Excess dye is removed by washing the cells with the buffered salt solution.

  • Baseline Measurement: The baseline fluorescence is recorded using a fluorescence microscope or a plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • Stimulation: this compound is added to the cells at various concentrations, and the change in fluorescence is recorded over time.

  • Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 value.

Quantitative Data:

Cell LineAgonistEC50
Rat PAR2-expressing KNRK cellsThis compound~100 nM
Human PAR2-expressing HEK293 cellsThis compound~400 nM
Rat PAR2-expressing KNRK cellsSLIGRL-NH2~2.5 µM

Note: EC50 values can vary depending on the cell line and experimental conditions.[5][6]

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis culture Culture PAR2-expressing Cells load Load Cells with Fura-2 AM culture->load wash Wash to Remove Excess Dye load->wash baseline Record Baseline Fluorescence wash->baseline stimulate Stimulate with this compound baseline->stimulate record Record Fluorescence Change stimulate->record calculate Calculate Ca²⁺ Concentration record->calculate analyze Generate Dose-Response Curves calculate->analyze

Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells following stimulation with this compound.

Experimental Protocol:

  • Cell Isolation and Culture: Primary immune cells, such as mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), are isolated and cultured.

  • Cell Stimulation: Cells are treated with various concentrations of this compound for a specified period (e.g., 6-24 hours). A negative control (vehicle) and a positive control (e.g., LPS) should be included.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: The amount of cytokine released is quantified and compared between different treatment groups.

Quantitative Data:

Cell TypeStimulantConcentrationTNF-α Release (pg/mL)IL-6 Release (pg/mL)
BMDMsVehicle-<50<20
BMDMsThis compound10 µM~300-500~150-250
BMDMsLPS100 ng/mL>2000>1000

Note: These values are illustrative and can vary significantly based on cell type, donor variability, and experimental conditions.

Cytokine_Release_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis isolate Isolate and Culture Immune Cells stimulate Stimulate with this compound isolate->stimulate collect Collect Supernatant stimulate->collect quantify Quantify Cytokines (ELISA) collect->quantify analyze Analyze Cytokine Levels quantify->analyze

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of PAR2 in inflammation and pain. The in vivo and in vitro models described in this guide provide robust and reproducible methods for characterizing PAR2-mediated responses and for screening novel anti-inflammatory compounds. The detailed protocols and quantitative data presented herein should serve as a valuable resource for researchers in both academic and industrial settings. The continued use of these models will undoubtedly further our understanding of PAR2 biology and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-furoyl-LIGRLO-amide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-furoyl-LIGRLO-amide is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, nociception, and cellular proliferation.[1][2][3][4] Its high potency and selectivity make it an invaluable tool for studying PAR2 signaling pathways and for the development of novel therapeutics targeting this receptor.[2][5]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on Human Embryonic Kidney 293 (HEK293) and Kirsten Normal Rat Kidney (KNRK) cells, which are commonly used models for studying PAR2 activation.[5][6][7][8]

Mechanism of Action

This compound mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the N-terminal domain of PAR2 by proteases like trypsin.[9] Binding of this compound to PAR2 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαq/11.[10] This initiates a downstream signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a hallmark of PAR2 activation.[1][2] Subsequently, this can lead to the activation of various downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[11]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of this compound in various experimental systems.

Table 1: Potency of this compound in Calcium Signaling Assays

Cell LineParameterValueReference
Rat PAR2-expressing KNRK cellspD27.0[1][4][10]
Human PAR2-expressing HEK293 cellspD25.4 ± 0.1[12]

pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Table 2: Comparative Potency of this compound and SLIGRL-NH2

AssayComparisonFold DifferenceReference(s)
Intracellular Calcium Increase (human and rat PAR2-expressing cells)More potent than SLIGRL-NH210 to 25 times[2][3][4][5][13]
Arterial Vasodilation and HyperpolarizationMore potent than SLIGRL-NH210 to 300 times[2][3][5]

Experimental Protocols

1. General Cell Culture of HEK293 and KNRK Cells

This protocol describes the routine maintenance of HEK293 and KNRK cells for use in PAR2 activation assays.

  • Materials:

    • HEK293 or KNRK cells

    • Dulbecco's Modified Eagle Medium (DMEM), high glucose, with L-glutamine and sodium pyruvate[14][15]

    • Fetal Bovine Serum (FBS), heat-inactivated[15]

    • Penicillin-Streptomycin solution (100X)[15]

    • 0.25% Trypsin-EDTA solution[16]

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75 or T-175)

    • Humidified incubator at 37°C with 5% CO2

  • Procedure:

    • Maintain cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[15]

    • Grow cells in a monolayer in appropriate cell culture flasks.

    • Passage cells when they reach 80-90% confluency.[17]

    • To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and re-plate at a suitable split ratio (e.g., 1:5 to 1:10).

2. Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium changes in response to this compound stimulation using a fluorescent calcium indicator.

  • Materials:

    • HEK293 or KNRK cells expressing PAR2

    • 96-well black, clear-bottom plates

    • Fluo-4 AM or other suitable calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • This compound stock solution (in DMSO or water)

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10^4 cells/well). Culture overnight.

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Record baseline fluorescence for a short period.

    • Inject the desired concentration of this compound (e.g., in a 20 µL volume) and continue to record the fluorescence signal for several minutes to capture the transient calcium peak.

3. MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation, a downstream event of PAR2 activation, by Western blotting.

  • Materials:

    • HEK293 or KNRK cells expressing PAR2

    • 6-well plates

    • Serum-free DMEM

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free DMEM.[18]

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.[19]

Visualizations

Signaling Pathway of this compound

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2f-LIGRLO-amide This compound PAR2 PAR2 2f-LIGRLO-amide->PAR2 Binds and Activates G_protein Gαq/11 PAR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ ER->Ca2_release Releases Ca2_release->PKC Activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) MAPK_cascade->Cellular_Response Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Seed_cells Seed HEK293/KNRK cells in 96-well plate Culture_overnight Culture overnight Seed_cells->Culture_overnight Wash_cells_1 Wash cells with HBSS Culture_overnight->Wash_cells_1 Load_dye Load with Fluo-4 AM Wash_cells_1->Load_dye Incubate Incubate at 37°C Load_dye->Incubate Wash_cells_2 Wash cells to remove excess dye Incubate->Wash_cells_2 Equilibrate Equilibrate in plate reader Wash_cells_2->Equilibrate Baseline Record baseline fluorescence Equilibrate->Baseline Inject_agonist Inject this compound Baseline->Inject_agonist Record_signal Record fluorescence signal Inject_agonist->Record_signal Analyze_data Analyze calcium transient Record_signal->Analyze_data MAPK_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_reprobe Reprobe Seed_cells Seed cells in 6-well plates Serum_starve Serum starve cells Seed_cells->Serum_starve Treat_agonist Treat with this compound Serum_starve->Treat_agonist Lyse_cells Lyse cells Treat_agonist->Lyse_cells Quantify_protein Quantify protein (BCA) Lyse_cells->Quantify_protein SDS_PAGE SDS-PAGE Quantify_protein->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with anti-pERK Block->Primary_Ab Secondary_Ab Incubate with secondary Ab Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect Strip Strip membrane Detect->Strip Reprobe_total_ERK Reprobe with anti-total-ERK Strip->Reprobe_total_ERK

References

Application Notes and Protocols: 2-furoyl-LIGRLO-amide Vasodilation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-furoyl-LIGRLO-amide is a potent and highly selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and vascular tone regulation.[1][2][3][4] As a research tool, this compound is invaluable for investigating the roles of PAR2 in the cardiovascular system, particularly its function in mediating vasodilation.

Activation of PAR2 on vascular endothelial cells initiates a signaling cascade that leads to the relaxation of the underlying smooth muscle and a subsequent increase in blood vessel diameter.[5][6] This process is primarily endothelium-dependent and involves the production of nitric oxide (NO) and prostanoids.[5] Due to its high potency, reportedly 10 to 300 times greater than the standard PAR2 agonist SLIGRL-NH2 in arterial vasodilation assays, this compound allows for the precise and robust stimulation of PAR2-mediated vasodilation in ex vivo experimental setups.[4][7]

These application notes provide a detailed protocol for assessing the vasodilatory effects of this compound using an ex vivo wire myography assay with isolated arterial rings, a standard technique for studying vascular reactivity.

Signaling Pathway of PAR2-Mediated Vasodilation

The activation of PAR2 by this compound on endothelial cells triggers a downstream signaling cascade culminating in vasodilation. The key steps are outlined in the diagram below.

PAR2_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell agonist This compound par2 PAR2 agonist->par2 g_protein Gq/11 par2->g_protein activates plc PLC g_protein->plc activates ip3 IP3 plc->ip3 produces dag DAG plc->dag produces ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers cox COX dag->cox activates enos eNOS ca_release->enos activates no Nitric Oxide (NO) enos->no produces sgc sGC no->sgc diffuses and activates prostanoids Prostanoids cox->prostanoids produces prostanoid_receptor Prostanoid Receptor prostanoids->prostanoid_receptor diffuses and activates cgmp cGMP sgc->cgmp produces relaxation Relaxation (Vasodilation) cgmp->relaxation leads to ac Adenylyl Cyclase prostanoid_receptor->ac activates camp cAMP ac->camp produces camp->relaxation contributes to

Caption: PAR2 signaling pathway leading to vasodilation.

Quantitative Data Summary

The following tables summarize the potency of this compound in various assays as reported in the literature.

Table 1: Potency of this compound in Calcium Mobilization Assays

Cell LineAgonistEC50 (µM)Reference
HEK293 expressing human PAR2This compound0.43[2]
HEK-293T expressing human PAR2This compound0.15[2]
NCTC2544-PAR2 cellsThis compound~0.01[8]
NCTC2544-PAR2 cellsSLIGKV-OH~10[8]

Table 2: Potency of this compound in Vasodilation Assays

AgonistpD2Reference
This compound7.0[2]

pD2 is the negative logarithm of the EC50 value.

Experimental Protocols

Ex Vivo Vasodilation Assay Using Wire Myography

This protocol describes the assessment of this compound-induced vasodilation in isolated arterial rings (e.g., thoracic aorta or mesenteric artery) from rodents.

Materials and Reagents:

  • This compound

  • Phenylephrine (or other suitable vasoconstrictor, e.g., U46619)

  • Acetylcholine

  • Sodium Nitroprusside

  • Krebs-Henseleit Solution (or Physiological Saline Solution - PSS)

  • High Potassium Krebs Solution (KPSS)

  • Carbogen gas (95% O2, 5% CO2)

  • Distilled water

  • Rodent model (e.g., rat or mouse)

  • Anesthetic

  • Heparin

Equipment:

  • Wire myograph system

  • Dissection microscope

  • Force transducer and data acquisition system

  • Circulating water bath

  • Dissection tools (forceps, scissors)

  • Sutures

Experimental Workflow Diagram:

Vasodilation_Assay_Workflow cluster_preparation Tissue Preparation cluster_mounting Mounting & Equilibration cluster_viability Viability & Endothelium Integrity Check cluster_assay Vasodilation Assay euthanasia Euthanize Animal dissection Dissect Artery euthanasia->dissection cleaning Clean Adipose & Connective Tissue dissection->cleaning sectioning Section into 2-3 mm Rings cleaning->sectioning mounting Mount Rings in Myograph sectioning->mounting equilibration Equilibrate in Krebs Solution (37°C, Carbogen) mounting->equilibration normalization Normalize Tension equilibration->normalization kpss_contraction Contract with KPSS normalization->kpss_contraction wash Wash with Krebs Solution kpss_contraction->wash precontraction Pre-contract with Phenylephrine wash->precontraction ach_relaxation Test Relaxation with Acetylcholine precontraction->ach_relaxation precontraction2 Pre-contract with Phenylephrine ach_relaxation->precontraction2 agonist_addition Cumulative Addition of This compound precontraction2->agonist_addition data_recording Record Relaxation Response agonist_addition->data_recording

Caption: Experimental workflow for the vasodilation assay.

Procedure:

  • Preparation of Solutions:

    • Prepare Krebs-Henseleit solution and high potassium Krebs solution (KPSS).

    • Aerate the solutions with carbogen gas for at least 30 minutes before and throughout the experiment.

    • Maintain the solutions at 37°C in a water bath.

  • Tissue Dissection and Mounting:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta or superior mesenteric artery) and place it in cold, aerated Krebs-Henseleit solution.

    • Under a dissection microscope, remove excess adipose and connective tissue.

    • Cut the artery into 2-3 mm rings.

    • Mount the arterial rings on the wires of the myograph chamber, which is filled with aerated Krebs-Henseleit solution at 37°C.[9][10]

  • Equilibration and Normalization:

    • Allow the mounted rings to equilibrate for at least 30-60 minutes, with solution changes every 15-20 minutes.

    • Normalize the tension of the arterial rings according to the manufacturer's protocol for the specific myograph system to determine the optimal resting tension for contraction.

  • Viability and Endothelium Integrity Check:

    • To assess the viability of the smooth muscle, contract the rings by replacing the Krebs-Henseleit solution with KPSS.

    • After a stable contraction is achieved, wash the rings with Krebs-Henseleit solution until the tension returns to baseline.

    • To check for endothelium integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add a single dose of acetylcholine (e.g., 10 µM). A relaxation of >80% indicates a functional endothelium.

    • Wash the rings thoroughly with Krebs-Henseleit solution and allow them to return to their resting tension.

  • Vasodilation Assay:

    • Pre-contract the arterial rings with a submaximal concentration of phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath, allowing the response to stabilize between additions.

    • Record the isometric tension changes throughout the experiment.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curves and calculate the EC50 or pD2 values to determine the potency of this compound.

    • Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Optional Controls and Further Experiments:

  • Endothelium-Denuded Rings: To confirm the endothelium-dependency of the vasodilation, the experiment can be repeated on rings where the endothelium has been mechanically removed.

  • NO Synthase Inhibition: To investigate the role of nitric oxide, rings can be pre-incubated with an eNOS inhibitor (e.g., L-NAME) before pre-contraction and addition of this compound.

  • Cyclooxygenase Inhibition: To assess the contribution of prostanoids, rings can be pre-incubated with a COX inhibitor (e.g., indomethacin).

  • Endothelium-Independent Vasodilation: The response to an endothelium-independent vasodilator, such as sodium nitroprusside, can be assessed to ensure the smooth muscle relaxation machinery is intact.[11]

Conclusion

This compound is a powerful tool for studying PAR2-mediated vasodilation. The provided protocol for an ex vivo wire myography assay offers a robust and reproducible method for characterizing the vascular effects of this potent agonist. By incorporating the suggested controls, researchers can further dissect the specific signaling pathways involved in PAR2-induced vasodilation. This information is crucial for understanding the role of PAR2 in vascular health and disease and for the development of novel therapeutics targeting this receptor.

References

Application Notes and Protocols: Intracellular Calcium Imaging with 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the potent and selective Proteinase-Activated Receptor 2 (PAR2) agonist, 2-furoyl-LIGRLO-amide, for intracellular calcium imaging studies. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data for experimental design, and includes visual diagrams of the signaling pathway and experimental workflow.

Introduction to this compound

This compound is a synthetic peptide agonist of PAR2, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2][3] Derived from the auto-ligand to PAR2, this compound offers high potency and selectivity, making it an excellent tool for studying PAR2 signaling.[1][4] Its enhanced stability compared to endogenous ligands makes it particularly suitable for in vitro and in vivo experimental systems.[5]

Mechanism of Action

Activation of PAR2 by agonists like this compound initiates a well-defined signaling cascade. PAR2 couples to the Gαq subunit of heterotrimeric G proteins.[3] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[6][7] This transient increase in cytosolic calcium can be readily measured using fluorescent calcium indicators such as Fura-2 AM.[6]

Quantitative Data: Potency of this compound

The following tables summarize the potency of this compound in inducing intracellular calcium mobilization in various cell lines. This data can be used as a reference for designing dose-response experiments.

AgonistCell LinePotency (pD2)Reference
This compoundRat PAR2-expressing KNRK cells7.0 ± 0.1[8]
This compoundHuman PAR2-expressing HEK293 cells5.4 ± 0.1[8]
SLIGRL-NH2Rat PAR2-expressing KNRK cells5.6 ± 0.1[8]
AgonistCell LinePotency (IC50)Relative Potency (vs. SLIGKV-OH)Reference
This compoundHCT-151.10 µM155[5]
SLIGKV-OHHCT-15171 µM1[5]

Signaling Pathway and Experimental Workflow

To facilitate a clear understanding of the underlying biological processes and the experimental procedure, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 Binds to Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_ER Ca2+ Ca_cyto Ca2+ Increase Ca_ER->Ca_cyto Release of Downstream Downstream Cellular Responses Ca_cyto->Downstream Triggers Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Fura-2 AM Loading cluster_imaging Calcium Imaging cluster_analysis Data Analysis A Seed cells in a black-walled, clear-bottom 96-well plate B Culture cells to 80-90% confluency A->B C Prepare Fura-2 AM loading solution in HBSS B->C D Incubate cells with Fura-2 AM solution (e.g., 45-60 min at 37°C) C->D E Wash cells with HBSS to remove excess dye D->E F Acquire baseline fluorescence (340/380 nm excitation, 510 nm emission) E->F G Add this compound solution F->G H Record fluorescence changes over time G->H I Calculate the 340/380 nm fluorescence ratio H->I J Normalize data to baseline I->J K Generate dose-response curves J->K

References

Application Notes and Protocols for In Vivo Pain Studies Using 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-furoyl-LIGRLO-amide is a potent and highly selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and pain signaling.[1][2] Its stability and selectivity make it a valuable tool for in vivo studies aimed at understanding the role of PAR2 in nociception and for the preclinical evaluation of novel analgesics.[3][4] This document provides detailed application notes and protocols for the use of this compound in rodent models of pain.

Mechanism of Action

This compound mimics the action of the endogenous tethered ligand that is exposed upon proteolytic cleavage of the N-terminus of the PAR2 receptor. Activation of PAR2 in sensory neurons leads to the coupling of Gq/11 proteins, which in turn activates Phospholipase C (PLC). This initiates a signaling cascade resulting in the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[3] These events sensitize transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, on nociceptive neurons, lowering their activation threshold and contributing to peripheral sensitization, a key component of inflammatory pain.[5]

Key Applications in Pain Research

  • Induction of Acute Inflammatory Pain: Intraplantar or intradermal injection of this compound in rodents elicits robust pain-like behaviors, including mechanical hyperalgesia and thermal hyperalgesia, as well as localized edema.[1][5]

  • Investigation of PAR2 Signaling Pathways: As a selective agonist, it allows for the specific interrogation of the PAR2 signaling cascade in vivo.

  • Screening of Novel Analgesics: The pain models induced by this compound can be used to evaluate the efficacy of potential pain therapeutics that target PAR2 or downstream signaling components.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in common in vivo pain models.

Dose (Intraplantar, Mouse)EndpointTime PointResult
500 ngPaw Thickness1 hour~21% increase[1]
500 ngMechanical Withdrawal Threshold2-4 hoursSignificant decrease[1]
Dose (Intradermal, Mouse)EndpointObservation
10 µgAcute ItchSignificant increase in scratching behavior[4]
Dose (Intraperitoneal, Mouse)EndpointObservation
0.01 - 0.1 µmol/kgGastric Mucosal ProtectionDose-dependent protective effect

Experimental Protocols

Protocol 1: Induction and Assessment of Mechanical Hyperalgesia in Mice

Objective: To induce and quantify mechanical hyperalgesia following intraplantar injection of this compound.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Hamilton syringe (10 µL)

  • Von Frey filaments (calibrated set)

  • Testing chambers with a wire mesh floor

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimate mice to the testing environment and handling for at least 2 days prior to the experiment. On the testing day, place mice in the experimental chambers on the wire mesh floor for at least 1 hour before testing.

  • Baseline Measurement: Determine the baseline mechanical withdrawal threshold for each mouse using the von Frey test (see Protocol 3 for details).

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., 50 ng/µL to deliver 500 ng in 10 µL).

    • Briefly anesthetize the mouse with isoflurane.

    • Inject 10 µL of the this compound solution subcutaneously into the plantar surface of the left hind paw using a Hamilton syringe. A vehicle control group should be injected with 10 µL of sterile saline.

  • Post-Injection Measurements: At specified time points (e.g., 1, 2, 3, and 4 hours) after the injection, re-assess the mechanical withdrawal threshold using the von Frey test.

Protocol 2: Induction and Assessment of Paw Edema in Mice

Objective: To induce and quantify paw edema following intraplantar injection of this compound.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Hamilton syringe (10 µL)

  • Plethysmometer or digital calipers

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Baseline Measurement: Measure the baseline paw volume or thickness of the left hind paw of each mouse using a plethysmometer or digital calipers.

  • Drug Preparation and Administration:

    • Prepare the this compound solution as described in Protocol 1.

    • Administer a 10 µL intraplantar injection of the solution or vehicle into the left hind paw.

  • Post-Injection Measurements: At specified time points (e.g., 1, 2, 3, and 4 hours) after the injection, re-measure the paw volume or thickness.

  • Data Analysis: Express the increase in paw volume as a percentage change from the baseline measurement.

Protocol 3: Von Frey Test for Mechanical Withdrawal Threshold

Objective: To determine the mechanical withdrawal threshold in rodents.

Procedure:

  • Place the mouse in a testing chamber on an elevated wire mesh floor and allow it to acclimate.

  • Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

  • Begin with a filament below the expected threshold and apply it with enough force to cause a slight bend for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% withdrawal threshold. Briefly, if there is a response, the next smaller filament is used. If there is no response, the next larger filament is used.

  • The pattern of responses is used to calculate the 50% withdrawal threshold using a statistical method.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_furoyl_LIGRLO_amide This compound PAR2 PAR2 Receptor 2_furoyl_LIGRLO_amide->PAR2 Binds and Activates Gq11 Gq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates TRPV1_TRPA1 TRPV1 / TRPA1 Channels PKC->TRPV1_TRPA1 Phosphorylates and Sensitizes Sensitization Neuronal Sensitization (Hyperalgesia) TRPV1_TRPA1->Sensitization Leads to

Caption: PAR2 Signaling Pathway in Nociceptive Neurons.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (≥ 2 days) baseline Baseline Measurement (von Frey / Plethysmometer) acclimatization->baseline injection Intraplantar Injection (this compound or Vehicle) baseline->injection measurements Post-Injection Measurements (1, 2, 3, 4 hours) injection->measurements analysis Calculate % Change from Baseline (Paw Volume or Withdrawal Threshold) measurements->analysis

References

Application of 2-furoyl-LIGRLO-amide in Respiratory Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-furoyl-LIGRLO-amide, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2), in respiratory research. PAR2 is a G-protein coupled receptor implicated in the pathophysiology of various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Understanding its activation by agonists like this compound is crucial for elucidating disease mechanisms and developing novel therapeutics.

Application Notes

This compound is a synthetic peptide analog of the PAR2 tethered ligand, demonstrating significantly higher potency and stability compared to the endogenous ligand (SLIGRL-NH2).[1][2] Its application in respiratory research spans from investigating fundamental cellular mechanisms to exploring its potential as a modulator of airway inflammation, mucus secretion, and smooth muscle function.

Key Applications in Respiratory Research:

  • Induction of Airway Inflammation: this compound can be utilized to model and study inflammatory pathways in the airways. Activation of PAR2 on airway epithelial cells, smooth muscle cells, and immune cells triggers the release of a variety of pro-inflammatory mediators.[3][4]

  • Investigation of Mucus Hypersecretion: PAR2 activation has been shown to induce mucus secretion from airway submucosal glands.[5] this compound serves as a valuable tool to study the signaling pathways governing mucin production and release, which are key features of chronic airway diseases.

  • Modulation of Airway Smooth Muscle Tone: The effect of PAR2 activation on airway smooth muscle is complex, with studies reporting both contractile and relaxant effects. This compound can be used to dissect the specific signaling pathways (G-protein vs. β-arrestin) that mediate these opposing responses, providing insights into airway hyperresponsiveness.[3][6]

  • Elucidation of PAR2 Signaling Pathways: As a selective agonist, this compound is instrumental in delineating the downstream signaling cascades of PAR2 activation in various respiratory cell types. This includes studying calcium mobilization, MAP kinase activation, and the differential roles of Gq and β-arrestin signaling.[3][6][7]

Data Presentation

The following tables summarize quantitative data on the application of this compound in respiratory research models.

Table 1: In Vitro Efficacy of this compound on Cytokine Release from Human Bronchial Epithelial Cells

Cell LineAgonist ConcentrationCytokine MeasuredFold Increase vs. ControlReference
BEAS-2B10 µMIL-6Data suggests an increase in IL-6 secretion.[7]
BEAS-2B10 µMIL-8Data suggests an increase in IL-8 secretion.[7]

Table 2: Potency of this compound in Inducing Intracellular Calcium Mobilization

Cell TypeParameterValueReference
Cultured Human PAR2-expressing cellsPotency vs. SLIGRLNH210 to 25 times more potent[1][2][8]
Cultured Rat PAR2-expressing cellsPotency vs. SLIGRLNH210 to 25 times more potent[1][2][8]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human Bronchial Epithelial Cells for Cytokine Release Analysis

Objective: To measure the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) from human bronchial epithelial cells (e.g., BEAS-2B) following stimulation with this compound.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

  • This compound (stock solution in sterile water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kits for target cytokines (IL-6, IL-8)

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Culture: Culture BEAS-2B cells in complete medium until they reach 80-90% confluency.

  • Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.

  • Starvation: Prior to stimulation, starve the cells in serum-free medium for 4-6 hours to reduce basal cytokine levels.

  • Stimulation: Prepare serial dilutions of this compound in serum-free medium. A final concentration of 10 µM can be used as a starting point based on existing literature.[7] Add the agonist solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the agonist stock).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.

  • Cytokine Analysis: Quantify the concentration of IL-6 and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vivo Administration of this compound in a Murine Model of Allergic Airway Inflammation

Objective: To investigate the in vivo effects of this compound on airway inflammation and hyperresponsiveness in a mouse model of asthma.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum adjuvant

  • This compound

  • Sterile saline

  • Nebulizer or intratracheal instillation device

  • Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography or forced oscillation technique)

  • Materials for bronchoalveolar lavage (BAL) and cell counting

  • ELISA kits for cytokines in BAL fluid

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a set period on consecutive days (e.g., days 21, 22, and 23).

  • Agonist Administration:

    • Route: Administer this compound via intratracheal instillation or nebulization.

    • Dosage: The optimal dose should be determined empirically. A starting point could be extrapolated from in vitro studies, considering the dilution in the lung lining fluid.

    • Timing: The agonist can be administered before, during, or after the OVA challenge to investigate its prophylactic or therapeutic effects.

  • Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final challenge and agonist administration, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or forced oscillation technique.

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL to collect airway inflammatory cells.

  • Cell Analysis: Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid.

  • Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

Mandatory Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein Pathway cluster_beta_arrestin β-arrestin Pathway cluster_downstream Downstream Effects This compound This compound PAR2 PAR2 This compound->PAR2 Binds & Activates Gq Gq PAR2->Gq Activates beta_arrestin β-arrestin PAR2->beta_arrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Cytokine_Release Cytokine/Chemokine Release (IL-6, IL-8) Ca2_release->Cytokine_Release Mucin_Secretion Mucin Secretion Ca2_release->Mucin_Secretion ASM_Modulation Airway Smooth Muscle Modulation Ca2_release->ASM_Modulation PKC->Cytokine_Release PKC->ASM_Modulation MAPK_ERK MAPK (ERK) beta_arrestin->MAPK_ERK Activates MAPK_ERK->Cytokine_Release Experimental_Workflow_In_Vitro start Start culture_cells Culture Human Bronchial Epithelial Cells (e.g., BEAS-2B) start->culture_cells seed_plate Seed Cells into Multi-well Plates culture_cells->seed_plate starve_cells Serum Starve Cells seed_plate->starve_cells prepare_agonist Prepare Serial Dilutions of This compound starve_cells->prepare_agonist stimulate Stimulate Cells with Agonist and Vehicle Control prepare_agonist->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant analyze_cytokines Analyze Cytokine Levels (e.g., IL-6, IL-8) by ELISA collect_supernatant->analyze_cytokines end End analyze_cytokines->end Experimental_Workflow_In_Vivo start Start sensitization Sensitize Mice with Ovalbumin (OVA) and Alum start->sensitization challenge Challenge Mice with Aerosolized OVA sensitization->challenge agonist_admin Administer this compound (or Vehicle) challenge->agonist_admin measure_ahr Measure Airway Hyperresponsiveness (AHR) agonist_admin->measure_ahr perform_bal Perform Bronchoalveolar Lavage (BAL) measure_ahr->perform_bal analyze_cells Analyze BAL Fluid for Inflammatory Cell Infiltration perform_bal->analyze_cells analyze_cytokines Analyze BAL Fluid for Cytokine Levels perform_bal->analyze_cytokines end End analyze_cells->end analyze_cytokines->end

References

Application Notes and Protocols for Studying Neurogenic Inflammation with 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from activated sensory nerve endings. This process contributes to the inflammatory cascade, leading to symptoms like vasodilation, plasma extravasation (edema), and pain. A key receptor implicated in the initiation of neurogenic inflammation is the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor. 2-furoyl-LIGRLO-amide is a potent and highly selective synthetic peptide agonist of PAR2.[1][2][3] Its enhanced potency and stability compared to the endogenous ligand make it an invaluable tool for researchers studying the mechanisms of neurogenic inflammation and for the development of novel therapeutics targeting the PAR2 signaling pathway.

These application notes provide a comprehensive overview of the use of this compound in studying neurogenic inflammation, including its mechanism of action, detailed experimental protocols, and relevant data.

Mechanism of Action

This compound selectively binds to and activates PAR2 on the surface of various cells, including sensory neurons.[1][4] In the context of neurogenic inflammation, its primary action is on the peripheral terminals of primary afferent C-fibers.

Activation of PAR2 on these neurons triggers a downstream signaling cascade, leading to the release of neuropeptides SP and CGRP.[4] These neuropeptides then act on surrounding blood vessels and immune cells to produce the characteristic signs of inflammation:

  • Vasodilation: CGRP is a potent vasodilator, leading to increased blood flow and redness at the site of inflammation.

  • Plasma Extravasation: Substance P increases vascular permeability, allowing plasma proteins and fluid to leak from the blood vessels into the surrounding tissue, resulting in edema.[4]

  • Pain and Hypersensitivity: Both SP and CGRP contribute to the sensitization of sensory nerve endings, leading to pain and hyperalgesia.

The enhanced potency of this compound, being 10 to 300 times more potent than the standard PAR2 agonist SLIGRL-NH2 in various assays, allows for robust and reproducible induction of these effects in experimental models.[1][2]

Signaling Pathway

The activation of PAR2 by this compound on sensory neurons initiates a signaling cascade that culminates in the release of pro-inflammatory neuropeptides. This process involves the coupling of PAR2 to G-proteins, leading to the activation of downstream effectors and a subsequent increase in intracellular calcium. This elevation in calcium is a critical step for the exocytosis of neuropeptide-containing vesicles.

PAR2_Signaling PAR2 Signaling in Neurogenic Inflammation Furoyl This compound PAR2 PAR2 Receptor Furoyl->PAR2 Binds & Activates Gq Gq Protein PAR2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase Increased Intracellular Ca²⁺ Ca2_release->Ca2_increase Vesicle Neuropeptide Vesicles (CGRP, Substance P) Ca2_increase->Vesicle Triggers Exocytosis Exocytosis Vesicle->Exocytosis Neuropeptides Release of CGRP & Substance P Exocytosis->Neuropeptides Inflammation Neurogenic Inflammation Neuropeptides->Inflammation

PAR2 Signaling Pathway for Neuropeptide Release.

Quantitative Data Summary

The following tables summarize the potency and efficacy of this compound in various in vitro and in vivo assays relevant to the study of neurogenic inflammation.

Table 1: In Vitro Potency of this compound

AssayCell/Tissue TypeParameterThis compoundSLIGRL-NH2Potency RatioReference
Intracellular Calcium IncreaseHuman PAR2-expressing cellsPotency10-25x more potent-10-25[1][2]
Intracellular Calcium IncreaseRat PAR2-expressing cellsPotency10-25x more potent-10-25[1][2]
Arterial VasodilationRat AortapD27.0--[2]
Arterial Vasodilation & HyperpolarizationMurine ArteriesPotency10-300x more potent-10-300[1][2]

Table 2: In Vivo Effects of this compound in Mouse Paw

ParameterAgonist (Dose)Vehicle ResponseAgonist Response% Increase from VehicleReference
Paw Edema (mm)This compound (10 µg)~1.65~1.85~12%[5]
Mechanical Hyperalgesia (g)This compound (10 µg)~0.6~0.2-67% (decrease in withdrawal threshold)[5]

Experimental Protocols

Here we provide detailed protocols for key experiments to study neurogenic inflammation using this compound.

In Vivo Mouse Paw Edema and Mechanical Hyperalgesia

This protocol is adapted from studies investigating the pro-inflammatory and pronociceptive actions of PAR2 agonists.[5]

Objective: To measure the inflammatory edema and mechanical hypersensitivity induced by intraplantar injection of this compound in the mouse paw.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-12 weeks old)

  • Plethysmometer or digital calipers

  • Von Frey filaments

  • Hamilton syringe

Procedure:

  • Animal Acclimatization: Acclimate mice to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurements:

    • Measure the paw thickness (edema) of the right hind paw using a plethysmometer or digital calipers.

    • Assess the baseline mechanical withdrawal threshold using von Frey filaments. Acclimate the mice in individual clear plastic chambers on an elevated mesh floor. Apply filaments of increasing force to the plantar surface of the right hind paw until a withdrawal response is observed.

  • Drug Administration:

    • Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 10 µg in 20 µL).

    • Inject the this compound solution (or vehicle control) into the plantar surface of the right hind paw using a Hamilton syringe.

  • Post-Injection Measurements:

    • Measure paw thickness at regular intervals (e.g., 1, 2, 4, and 6 hours) post-injection.

    • Assess mechanical withdrawal threshold at the same time points.

  • Data Analysis:

    • Calculate the change in paw thickness from baseline for each time point.

    • Determine the paw withdrawal threshold in grams for each time point.

    • Compare the responses between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).

InVivo_Workflow In Vivo Mouse Paw Inflammation Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Baseline Baseline Measurements (Paw Thickness, Von Frey) Acclimatize->Baseline Injection Intraplantar Injection (this compound or Vehicle) Baseline->Injection Measurements Post-Injection Measurements (1, 2, 4, 6 hours) Injection->Measurements Data_Analysis Data Analysis Measurements->Data_Analysis End End Data_Analysis->End

Workflow for In Vivo Mouse Paw Inflammation Assay.
In Vitro Neuropeptide Release from Isolated Tissue

This protocol provides a general framework for measuring neuropeptide release from isolated tissues, which can be adapted for specific tissues of interest (e.g., skin, colon, bladder).

Objective: To quantify the release of CGRP and Substance P from isolated tissue preparations following stimulation with this compound.

Materials:

  • This compound

  • Krebs buffer (or other suitable physiological buffer)

  • Tissue of interest (e.g., rat colon)

  • Enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kits for CGRP and Substance P

  • Protease inhibitors

  • Superfusion apparatus or multi-well plates

  • Capsaicin (positive control)

  • Vehicle control (buffer)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Dissect the tissue of interest and place it in ice-cold Krebs buffer.

    • Cut the tissue into small, uniform pieces.

  • Superfusion/Incubation:

    • Superfusion: Place the tissue pieces in a superfusion chamber and perfuse with oxygenated Krebs buffer at a constant flow rate.

    • Static Incubation: Place tissue pieces in individual wells of a multi-well plate with Krebs buffer.

  • Basal Release:

    • Collect buffer samples for a defined period (e.g., 20 minutes) to establish the basal rate of neuropeptide release.

  • Stimulation:

    • Introduce this compound (at various concentrations), capsaicin (positive control), or vehicle into the buffer.

    • Collect buffer samples during and after the stimulation period.

  • Sample Processing:

    • Add protease inhibitors to the collected samples to prevent neuropeptide degradation.

    • Store samples at -80°C until analysis.

  • Quantification:

    • Measure the concentration of CGRP and Substance P in the samples using specific EIA or ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of neuropeptide released per unit of tissue weight or protein content.

    • Express the stimulated release as a fold-change over basal release.

    • Compare the release stimulated by this compound to that of the vehicle and positive controls.

Neuropeptide_Release_Workflow In Vitro Neuropeptide Release Workflow Start Start Dissect Dissect & Prepare Tissue Start->Dissect Incubate Place Tissue in Superfusion/Incubation Chamber Dissect->Incubate Basal Collect Basal Release Samples Incubate->Basal Stimulate Stimulate with This compound Basal->Stimulate Collect Collect Stimulated Release Samples Stimulate->Collect Process Add Protease Inhibitors & Store Samples Collect->Process Quantify Quantify CGRP/Substance P (ELISA/EIA) Process->Quantify Analyze Data Analysis Quantify->Analyze End End Analyze->End

Workflow for In Vitro Neuropeptide Release Assay.

Conclusion

This compound is a powerful and selective tool for activating the PAR2 receptor to study neurogenic inflammation. Its high potency allows for the robust induction of inflammatory responses in both in vitro and in vivo models. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the role of PAR2 in neurogenic inflammation and to screen for potential therapeutic agents that modulate this pathway. The use of this agonist will undoubtedly continue to contribute to our understanding of the complex interplay between the nervous and immune systems in inflammatory diseases.

References

Application Notes and Protocols for In Vitro PAR2 Activation using 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and cancer.[1][2] Unlike typical GPCRs activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin and tryptase.[3][4][5] This cleavage unmasks a new N-terminal sequence (SLIGKV in humans, SLIGRL in rodents) that acts as a "tethered ligand," binding to the receptor to initiate signaling.[3][6]

To study PAR2 function without the use of proteases, which can have off-target effects, specific synthetic peptide agonists have been developed.[1] Among these, 2-furoyl-LIGRLO-amide (also abbreviated as 2fLI) is a highly potent and selective PAR2 agonist.[7][8] It mimics the action of the tethered ligand, providing a reliable tool for investigating PAR2 signaling pathways in vitro.[1] this compound has been shown to be 10 to 300 times more potent than the traditional PAR2 agonist peptide SLIGRL-NH2 in various biological assays.[8][9]

This document provides an overview of the signaling pathways activated by this compound and detailed protocols for quantifying PAR2 activation in vitro.

Mechanism of Action and Signaling Pathways

Upon binding, this compound activates PAR2, leading to the initiation of downstream signaling cascades. These can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

1. G Protein-Dependent Signaling: The primary signal transduction mechanism for PAR2 involves coupling to Gαq/11 proteins.[2] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in intracellular calcium levels, which can be readily measured.[7]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gαq PAR2->Gq PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Agonist This compound Agonist->PAR2 Activation

Figure 1. PAR2 G protein-dependent signaling pathway.

2. β-Arrestin-Mediated Signaling: Following activation, PAR2 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[10] β-arrestins play a crucial role in receptor desensitization and internalization.[10] Furthermore, β-arrestin can act as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[1][6][10]

Beta_Arrestin_Signaling Agonist This compound PAR2 PAR2 Agonist->PAR2 Activation GRK GRK PAR2->GRK Activates pPAR2 Phosphorylated PAR2 GRK->PAR2 Phosphorylates Barr β-Arrestin pPAR2->Barr Recruits Internalization Receptor Internalization Barr->Internalization ERK ERK1/2 Activation Barr->ERK

Figure 2. PAR2 β-arrestin-mediated signaling pathway.

Data Presentation: Quantitative Analysis

The potency of this compound can be quantified using various in vitro assays. The tables below summarize its activity and compare it to the conventional PAR2 agonist, SLIGRL-NH2.

Table 1: In Vitro Potency of this compound

Assay Type Cell Line Parameter Value Reference
β-Arrestin Recruitment HEK293 EC50 0.43 µM [9]
IP1 Formation (Gαq) HEK-293T EC50 0.15 µM [9]

| General Agonist Activity | - | pD2 | 7.0 |[9] |

Table 2: Comparative Potency of this compound vs. SLIGRL-NH2

Assay Type Cell System Potency Increase (this compound vs. SLIGRL-NH2) Reference
Intracellular Calcium Increase Cultured human PAR2-expressing cells 10-fold more potent [7][8]
Intracellular Calcium Increase Cultured rat PAR2-expressing cells 25-fold more potent [7][8]

| Arterial Vasodilation | Tissue Bioassay | 10 to 300-fold more potent |[8][9] |

Experimental Protocols

Here we provide detailed protocols for three common assays to measure PAR2 activation by this compound.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol measures the Gαq-mediated release of intracellular calcium upon PAR2 activation, using a fluorescent calcium indicator like Fura-2 AM or Fluo-3.[7][11]

Calcium_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A Seed PAR2-expressing cells in a 96-well black-walled plate B Load cells with calcium-sensitive dye (e.g., Fura-2 AM) A->B C Prepare serial dilutions of this compound B->C D Measure baseline fluorescence C->D E Add agonist and measure fluorescence kinetically D->E F Add ionophore (e.g., A23187) to determine max signal E->F G Normalize data and plot dose-response curve F->G H Calculate EC50 value G->H

Figure 3. Experimental workflow for the calcium mobilization assay.

Materials:

  • PAR2-expressing cells (e.g., HEK293, KNRK)[7]

  • Black-walled, clear-bottom 96-well microplates

  • This compound

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-3 AM)[7]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium ionophore (e.g., A23187, Ionomycin)

  • Fluorescence plate reader with kinetic reading capability and injectors

Methodology:

  • Cell Seeding: Seed PAR2-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will yield a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye. Add a final 100 µL of HBSS to each well.

  • Agonist Preparation: Prepare a 2X concentrated serial dilution of this compound in HBSS.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 340/380 nm, Em: 510 nm for Fura-2).[11]

    • Measure the baseline fluorescence for 10-20 seconds.

    • Using an automated injector, add 100 µL of the 2X agonist solution to the wells.

    • Immediately begin kinetic measurement of fluorescence for 2-3 minutes.

    • After the agonist response, inject a calcium ionophore to obtain the maximum fluorescence response.

  • Data Analysis:

    • The change in intracellular calcium is typically represented as the ratio of fluorescence at the two excitation wavelengths (340nm/380nm for Fura-2) or as a relative change from baseline.

    • Normalize the data to the maximum response achieved with the ionophore.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay

This protocol measures the activation of the MAPK/ERK pathway by quantifying the level of phosphorylated ERK1/2 (pERK) in cell lysates, often using a high-throughput method like HTRF (Homogeneous Time-Resolved Fluorescence).[12]

ERK_Workflow cluster_prep Day 1-2: Cell Prep cluster_assay Assay cluster_analysis Data Analysis A Seed PAR2-expressing cells in a suitable 96- or 384-well plate B Starve cells in serum-free medium (4-12 hours) A->B C Stimulate cells with This compound for a set time (e.g., 10 min) B->C D Lyse cells directly in the well C->D E Add HTRF detection reagents (Eu-Ab for pERK and XL665-Ab for total ERK) D->E F Incubate at room temperature E->F G Read plate on an HTRF-compatible reader F->G H Calculate HTRF ratio and plot dose-response curve to determine EC50 G->H

Figure 4. Experimental workflow for the HTRF pERK assay.

Materials:

  • PAR2-expressing cells

  • White 96- or 384-well microplates

  • This compound

  • Serum-free culture medium

  • Phospho-ERK (Thr202/Tyr204) HTRF Kit (containing lysis buffer and detection reagents)[12]

  • HTRF-compatible microplate reader

Methodology:

  • Cell Seeding & Starvation:

    • Seed cells in a suitable microplate. Incubate until they reach ~90% confluency.

    • Aspirate the medium and replace it with serum-free medium. Incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the agonist solutions to the cells and incubate for a predetermined time (typically 5-15 minutes) at 37°C.

  • Lysis and Detection:

    • Aspirate the stimulation medium and add the HTRF kit's lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer the lysate to a low-volume white 384-well plate.

    • Add the HTRF detection antibodies (an anti-pERK antibody conjugated to a donor fluorophore and an anti-total ERK antibody conjugated to an acceptor).

    • Incubate for 4 hours or overnight at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to calculate the EC50.

Protocol 3: β-Arrestin Recruitment Assay

This assay quantifies the interaction of β-arrestin with the activated PAR2, a key event in receptor desensitization and signaling.[10] Commercial platforms like DiscoverX's PathHunter or Revvity's B-arr2 recruitment kit are commonly used.[9][13][14] The following is a generalized protocol.

Arrestin_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A Seed engineered cells (e.g., PathHunter) expressing PAR2 and β-arrestin fusion proteins B Prepare serial dilutions of this compound A->B C Add agonist to cells and incubate for 90-120 minutes at 37°C B->C D Add detection reagents (chemiluminescent substrate) C->D E Incubate for 60 minutes at room temperature in the dark D->E F Read plate on a luminometer E->F G Plot luminescence vs. log[agonist] and fit to a dose-response curve to determine EC50 F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-furoyl-LIGRLO-amide Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 2-furoyl-LIGRLO-amide in in vitro assays. This potent and selective agonist of Protease-Activated Receptor 2 (PAR2) is a valuable tool for studying PAR2 signaling in various physiological and pathological processes.[1][2] This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during in vitro assays with this compound in a question-and-answer format.

Question: Why am I observing no response or a very weak signal after applying this compound?

Answer:

There are several potential reasons for a lack of or weak response in your assay:

  • Low PAR2 Expression: The cell line you are using may not express sufficient levels of PAR2. It is crucial to use cell lines with confirmed PAR2 expression or to use cells recombinantly overexpressing PAR2.[3]

  • Suboptimal Agonist Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

  • Incorrect Compound Handling: Improper storage or handling of this compound can lead to its degradation. Ensure the compound is stored as recommended and that stock solutions are prepared correctly.

  • Cell Health and Density: Unhealthy or sparsely plated cells may not respond optimally. Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density.[4]

  • Assay-Specific Issues: For calcium flux assays, ensure the dye loading has been successful and that the cells are viable. For phosphorylation assays, check the activity of your antibodies and the integrity of your protein lysates.

Question: I am seeing a high background signal in my assay. What could be the cause?

Answer:

High background signal can be attributed to several factors:

  • Non-Specific Binding: At very high concentrations, this compound might exhibit off-target effects. It is important to use the lowest effective concentration determined from your dose-response experiments.

  • Cellular Stress: High cell density, prolonged incubation times, or harsh experimental conditions can lead to cellular stress and increased background signal.[4][5]

  • Contamination: Contamination of cell cultures or reagents can lead to spurious signals. Always use aseptic techniques and high-quality reagents.

  • Autofluorescence (for fluorescence-based assays): Some cell types or media components can exhibit autofluorescence. Include appropriate controls (e.g., cells without dye, media alone) to account for this.

Question: My results are not reproducible. How can I improve the consistency of my experiments?

Answer:

Poor reproducibility is a common challenge that can be addressed by carefully controlling experimental variables:

  • Standardize Cell Culture Conditions: Use cells from the same passage number, maintain consistent seeding densities, and ensure uniform incubation times.[4] Cell characteristics can change with increasing passage numbers.[4]

  • Precise Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Inconsistent dilutions can lead to significant variability.

  • Consistent Assay Timing: Adhere to a strict timeline for all steps of the assay, including cell stimulation, incubation, and signal detection.

  • Instrument Calibration: Ensure that all equipment, such as plate readers and microscopes, are properly calibrated and maintained.

  • Include Proper Controls: Always include positive and negative controls in your experiments. A positive control (e.g., another known PAR2 agonist like trypsin) can confirm that the cells are responsive, while a negative control (e.g., vehicle or an inactive reverse-sequence peptide like 2-furoyl-OLRGIL-NH2) helps to determine the baseline and specificity of the response.[3][6]

Frequently Asked Questions (FAQs)

Question: What is this compound and how does it work?

Answer: this compound is a synthetic hexapeptide that acts as a potent and selective agonist for Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus by proteases like trypsin. This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. This compound mimics this tethered ligand, allowing for the direct activation of PAR2 without the need for proteolytic cleavage.[6][7]

Question: What is the optimal concentration range for this compound in in vitro assays?

Answer: The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the level of PAR2 expression. Generally, effective concentrations can range from the nanomolar to the low micromolar range. A dose-response experiment is essential to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions.

Question: How should I prepare and store this compound?

Answer:

  • Preparation: this compound is soluble in water. For stock solutions, dissolve the peptide in sterile, nuclease-free water. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Storage: Store the solid compound at -20°C for long-term storage. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage of up to one month, stock solutions can be kept at -20°C; for longer periods of up to six months, storage at -80°C is recommended.[1]

Question: Is this compound selective for PAR2?

Answer: this compound is considered a highly selective PAR2 agonist.[1][7] However, as with any pharmacological tool, the potential for off-target effects at high concentrations cannot be entirely excluded. To confirm that the observed effects are PAR2-mediated, it is advisable to use a PAR2 antagonist or cells with knocked-down PAR2 expression as controls. Additionally, using an inactive reverse-sequence peptide can help to rule out non-specific peptide effects.[3][6]

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound in various in vitro assays and cell lines. These values should be used as a reference, and the optimal concentration should be determined empirically for your specific experimental setup.

Cell LineAssay TypeEC50 (µM)Reference
HEK293β-arrestin recruitment0.43[1]
HEK-293TIP1 formation (FRET)0.15[1]
NCTC2544-PAR2Ca2+ mobilization~1.0[8]
HCT-15Ca2+ mobilization~1.10 (IC50 for displacement)[8]
16HBE14o-Ca2+ mobilization0.84[9]
16HBE14o-Real-time cell analysis0.138[9]
HEK-293Calcium signaling0.14[10]

Experimental Protocols

Calcium Imaging Assay

This protocol outlines the steps for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells expressing PAR2

  • This compound

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Positive control (e.g., trypsin, ionomycin)

  • Negative control (e.g., vehicle, inactive peptide)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Plating: Seed cells onto glass-bottom dishes or appropriate microplates and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for a further 15-30 minutes to allow for complete de-esterification of the dye.

  • Baseline Measurement:

    • Mount the dish on the microscope or place the plate in the reader.

    • Acquire a baseline fluorescence reading for a few minutes to ensure a stable signal.

  • Cell Stimulation:

    • Add a pre-determined concentration of this compound to the cells. It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM).

    • Continuously record the fluorescence signal for several minutes to capture the calcium transient.

  • Controls:

    • In separate wells or dishes, add the vehicle, a negative control peptide, and a positive control to validate the assay.

  • Data Analysis:

    • Calculate the ratio of fluorescence emission at the two excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity over baseline.

    • Plot the peak response against the logarithm of the agonist concentration to determine the EC50.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation, a downstream event of PAR2 activation, using Western blotting.

Materials:

  • Cells expressing PAR2

  • This compound

  • Serum-free culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Serum Starvation:

    • Plate cells and grow to 80-90% confluency.

    • To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.

  • Cell Stimulation:

    • Treat the serum-starved cells with various concentrations of this compound for a specific time (typically 5-15 minutes, but a time-course experiment is recommended for optimization).

    • Include vehicle-treated cells as a negative control.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate) and determine the protein concentration using a protein assay kit.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the normalized p-ERK levels against the agonist concentration.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 N-terminus PAR2 C-terminus Protease->PAR2:N Cleavage This compound This compound This compound->PAR2 Binding Gq Gαq PAR2->Gq Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Release ERK ERK1/2 PKC->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK

Caption: PAR2 Signaling Pathway Activation.

concentration_optimization_workflow start Start prepare_cells Prepare Cells (Plate and Culture) start->prepare_cells prepare_agonist Prepare this compound (Stock and Dilutions) prepare_cells->prepare_agonist dose_response Perform Dose-Response Assay (e.g., Calcium Flux, p-ERK) prepare_agonist->dose_response data_analysis Analyze Data (Generate Dose-Response Curve) dose_response->data_analysis determine_ec50 Determine EC50 and Optimal Concentration Range data_analysis->determine_ec50 validate Validate with Controls (Positive, Negative, Vehicle) determine_ec50->validate proceed Proceed with Optimized Concentration in Main Experiments validate->proceed end End proceed->end

Caption: Workflow for Concentration Optimization.

troubleshooting_decision_tree start Problem with Assay? no_response No/Weak Response? start->no_response Yes high_background High Background? start->high_background Yes poor_reproducibility Poor Reproducibility? start->poor_reproducibility Yes check_par2 Check PAR2 Expression in Cell Line no_response->check_par2 Possible Cause check_concentration Optimize Agonist Concentration no_response->check_concentration Possible Cause check_compound Verify Compound Integrity and Handling no_response->check_compound Possible Cause check_cells Assess Cell Health and Density no_response->check_cells Possible Cause reduce_concentration Lower Agonist Concentration high_background->reduce_concentration Possible Cause optimize_conditions Optimize Incubation Time and Cell Density high_background->optimize_conditions Possible Cause check_contamination Check for Contamination high_background->check_contamination Possible Cause standardize_cells Standardize Cell Culture (Passage, Density) poor_reproducibility->standardize_cells Possible Cause standardize_reagents Use Fresh, Precise Reagent Dilutions poor_reproducibility->standardize_reagents Possible Cause standardize_timing Maintain Consistent Assay Timing poor_reproducibility->standardize_timing Possible Cause solution Solution check_par2->solution check_concentration->solution check_compound->solution check_cells->solution reduce_concentration->solution optimize_conditions->solution check_contamination->solution standardize_cells->solution standardize_reagents->solution standardize_timing->solution

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Troubleshooting PAR2 Activation Assays with 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using the potent and selective Proteinase-Activated Receptor 2 (PAR2) agonist, 2-furoyl-LIGRLO-amide, in cell-based assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental hurdles.

Q1: Why am I observing no signal or a very weak response after applying this compound?

A: A lack of response can stem from several factors related to the agonist, the cells, or the assay setup.

  • Agonist Integrity: this compound is a peptide-based agonist and can be sensitive to degradation. Ensure it has been stored correctly (long-term at -80°C, short-term at -20°C) and that stock solutions are aliquoted to avoid multiple freeze-thaw cycles[1]. Prepare fresh dilutions in an appropriate buffer, such as phosphate-buffered saline (PBS) with HEPES, for each experiment[2].

  • Agonist Concentration: The concentration may be too low. It is crucial to perform a full dose-response curve to determine the optimal concentration (EC50) for your specific cell type and assay. This compound is significantly more potent than other PAR2 agonists like SLIGRL-NH2, so concentrations should be adjusted accordingly[1][3].

  • Cellular PAR2 Expression: The cell line you are using may have low or no endogenous PAR2 expression. Verify PAR2 expression levels using methods like RT-qPCR, Western blot, or by testing a positive control cell line known to express PAR2 (e.g., certain HEK293, KNRK, or 16HBE14o- cell lines)[2][4].

  • Receptor Desensitization: If cells have been previously exposed to other PAR2 activators (including proteases in serum-containing media), the receptors may be desensitized. Ensure cells are properly washed and incubated in serum-free media prior to the assay to allow for receptor re-sensitization.

  • Assay-Specific Issues: For calcium flux assays, insufficient loading of the fluorescent dye or the presence of calcium chelators like EGTA can prevent signal detection[5]. For signaling assays like ERK phosphorylation, the stimulation time may be suboptimal.

Q2: How can I confirm that the observed cellular response is specifically mediated by PAR2?

A: Establishing specificity is critical. Several control experiments should be performed:

  • Use an Inactive Control Peptide: The reverse-sequence peptide, 2-furoyl-OLRGIL-NH2, is an ideal negative control as it is structurally similar but does not activate PAR2[6][7]. This control should not elicit a response.

  • Employ a PAR2 Antagonist: Pre-incubating the cells with a known PAR2 antagonist (e.g., I-191) should block or significantly reduce the response to this compound[6].

  • Utilize PAR2-Negative Cells: Compare the response in your experimental cell line to a cell line that does not express PAR2. The signal should be absent in the PAR2-negative cells[4][8].

  • Genetic Knockdown: Use siRNA or other gene-editing techniques to specifically knock down PAR2 expression. This should abolish the response to the agonist[9].

  • Cross-Desensitization: Pre-stimulation with a high concentration of an unlabeled PAR2 agonist (like SLIGRL-NH2) should desensitize the receptor and prevent a subsequent response to this compound[2].

Q3: My results are highly variable between experiments. What are the common causes of poor reproducibility?

A: Inconsistent results often point to variations in experimental conditions.

  • Agonist Preparation: Prepare fresh serial dilutions of the agonist for each experiment from a validated stock aliquot. Inconsistent pipetting or degradation of diluted agonist can cause variability.

  • Cell Culture Conditions: Ensure cell health, density, and passage number are consistent. Over-confluent or unhealthy cells will respond poorly and inconsistently. Maintain a strict cell culture and plating schedule.

  • Buffer and Media: The presence of proteases or other interfering substances in serum or media can affect results. Always use consistent, high-quality reagents. For many assays, switching to a serum-free medium for the duration of the experiment is recommended.

  • Assay Timing and Temperature: Be precise with incubation times and maintain a stable temperature, as both can influence the kinetics of cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the potency and binding affinity of this compound and related compounds, providing a reference for expected experimental outcomes.

Table 1: Potency of PAR2 Agonists in Functional Assays

AgonistAssay TypeCell LinePotency (EC50 or pD2)Reference
This compoundIntracellular Ca²⁺ Mobilization16HBE14o-EC50 = 0.84 µM[4]
This compoundGeneral ActivityNot SpecifiedpD2 = 7.0[1]
SLIGRL-NH2Intracellular Ca²⁺ MobilizationHuman/Rat PAR2 Cells10-25x less potent than this compound[3]
TrypsinIntracellular Ca²⁺ MobilizationNCTC2544-PAR2EC50 = 0.07 nM[10]

Table 2: Binding Affinity of PAR2 Ligands

LigandAssay TypeCell Line / ReceptorAffinity (Kd or IC50)Reference
[³H]2-furoyl-LIGRL-NH₂Saturation BindingNCTC2544-PAR2Kd = 122 ± 26.1 nM[10]
2-furoyl-LIGRL-NH₂Competition BindingHCT-15IC50 = 1.10 µM[10]
SLIGKV-OH (Human)Competition BindingHCT-15IC50 = 171 µM[10]

Key Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring PAR2-mediated Gq signaling.

  • Cell Plating: Seed cells expressing PAR2 (e.g., HEK293-PAR2) onto a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Remove growth media and wash cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, 2-5 µM) in HBSS for 45-60 minutes at 37°C in the dark[6].

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and allow it to equilibrate for 10-15 minutes. Measure baseline fluorescence for 15-30 seconds (Excitation ~494 nm, Emission ~516 nm for Fluo-4).

  • Agonist Addition: Add this compound at various concentrations. Use appropriate controls:

    • Negative Control: Vehicle buffer, inactive peptide (2-furoyl-OLRGIL-NH2).

    • Positive Control: A calcium ionophore like Ionomycin to determine maximal fluorescence[5].

  • Data Acquisition: Immediately after agonist addition, measure the fluorescence signal every 1-2 seconds for at least 2-3 minutes.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading or as the area under the curve. Plot the response against the logarithm of the agonist concentration to determine the EC50.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the activation of the downstream MAPK signaling pathway.

  • Cell Culture and Starvation: Plate cells and grow to ~80% confluency. To reduce basal signaling, serum-starve the cells for 4-12 hours prior to stimulation.

  • Agonist Stimulation: Treat cells with this compound for a predetermined time (typically 5-15 minutes for peak ERK activation, but a time-course experiment is recommended). Include untreated and vehicle-treated controls.

  • Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing: Detect the signal using an enhanced chemiluminescence (ECL) substrate. After imaging, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Express p-ERK levels as a ratio relative to total ERK or the loading control.

Visual Guides: Pathways and Workflows

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound PAR2 PAR2 Agonist->PAR2 activates Gq Gαq PAR2->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC activates Ca->PKC ERK_Pathway MAPK Cascade (Raf/MEK/ERK) PKC->ERK_Pathway activates Response Cellular Response (e.g., Inflammation, Proliferation) ERK_Pathway->Response

Caption: Canonical PAR2 signaling cascade initiated by this compound.

Calcium_Assay_Workflow start Start seed 1. Seed PAR2-expressing cells in 96-well plate start->seed load 2. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) seed->load wash 3. Wash to remove excess dye load->wash baseline 4. Measure baseline fluorescence wash->baseline add_agonist 5. Add this compound and controls baseline->add_agonist measure 6. Record fluorescence kinetics add_agonist->measure analyze 7. Analyze data (Peak response, EC50) measure->analyze end End analyze->end Troubleshooting_Tree A Problem: No / Weak Signal B Is the agonist active and at the correct concentration? A->B C Yes B->C  Yes D No B->D  No E Do cells express PAR2 and are they healthy? C->E K Solution: - Prepare fresh agonist from stock - Perform dose-response curve - Check storage conditions D->K F Yes E->F  Yes G No E->G  No H Is the assay protocol optimized? F->H L Solution: - Verify PAR2 mRNA/protein expression - Check cell viability and passage number - Culture in serum-free media pre-assay G->L I Yes H->I  Yes J No H->J  No N Contact Technical Support for further assistance I->N M Solution: - Optimize dye loading / incubation times - Check instrument settings - Run positive/negative controls J->M

References

Minimizing off-target effects of 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of the potent and selective PAR2 agonist, 2-furoyl-LIGRLO-amide.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target signaling pathway of this compound?

A1: this compound selectively activates Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). Upon binding, it typically initiates Gαq/11 signaling, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a commonly measured downstream event.

On-Target Signaling Pathway of this compound agonist This compound par2 PAR2 Receptor agonist->par2 Binds and Activates g_protein Gαq/11 par2->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Triggers

Caption: On-target signaling of this compound via PAR2.

Q2: How selective is this compound for PAR2 over other PAR family members?

A2: this compound is highly selective for PAR2. Studies have shown that it does not cause significant activation of PAR1 or PAR4 at concentrations where it potently activates PAR2.[1] However, as with any potent agonist, extremely high concentrations may lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for PAR2 activation without engaging other receptors in your specific experimental system.

Q3: What are the recommended negative controls for experiments with this compound?

A3: An ideal negative control is an inactive reverse-sequence peptide, such as 2-furoyl-OLRGIL-NH2.[2][3] This peptide has the same amino acid composition but in a scrambled order, which should not activate PAR2. Using a PAR2 antagonist, if available and appropriate for your experimental setup, can also help confirm that the observed effects are PAR2-mediated. Additionally, using cells that do not express PAR2 (e.g., a parental cell line) is a crucial control to demonstrate receptor-specific activity.[3]

Q4: Has biased agonism been reported for this compound?

A4: Currently, there is limited specific literature characterizing this compound as a biased agonist. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). When designing experiments, it is important to consider that the observed signaling profile may be pathway-dependent. Comparing the potency and efficacy of this compound in different functional readouts (e.g., calcium flux vs. β-arrestin recruitment) can provide insights into potential signaling bias in your system.

Q5: What are the best practices for storing and handling this compound?

A5: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or -80°C.[4] For preparing stock solutions, it is soluble in water up to 1 mg/ml.[5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. When preparing working solutions, it is advisable to use sterile buffers. If using water as the solvent for your stock solution, it should be filtered and sterilized before use.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal or response in negative control cells 1. Contamination of reagents. 2. Off-target effects at high agonist concentrations. 3. Endogenous PAR2 expression in control cells.1. Use fresh, sterile buffers and reagents. 2. Perform a dose-response experiment to find the optimal concentration with a clear window between on-target and off-target effects. 3. Verify the absence of PAR2 expression in your negative control cell line using qPCR or Western blot.
No or low response to this compound 1. Peptide degradation. 2. Low PAR2 expression in the experimental system. 3. Issues with the assay itself (e.g., dye loading in calcium assays).1. Use freshly prepared solutions from a properly stored stock. Avoid multiple freeze-thaw cycles. 2. Confirm PAR2 expression levels in your cells. Consider using a cell line with higher or induced PAR2 expression. 3. Optimize your assay conditions. For calcium assays, ensure proper loading of the fluorescent indicator and check cell viability.
Inconsistent or variable results between experiments 1. Inconsistent cell passage number or health. 2. Variability in reagent preparation. 3. Peptide instability in the assay buffer.1. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. 2. Prepare fresh dilutions of the agonist for each experiment. 3. Assess the stability of the peptide in your specific assay buffer over the time course of the experiment.
Observed effects do not seem to be PAR2-mediated 1. Off-target pharmacology at the concentration used. 2. The observed phenotype is a downstream consequence of PAR2 activation that involves other pathways.1. Use a PAR2-specific antagonist to see if the effect is blocked. 2. Use the inactive reverse-sequence peptide control (2-furoyl-OLRGIL-NH2).[2][3] 3. Perform a cross-desensitization experiment: pre-stimulate with a high concentration of this compound and then challenge again to see if the response is abolished.[1]

Data Presentation

Table 1: Potency (EC50) of this compound in Different Assays and Cell Lines

Cell LineAssay TypeEC50 (nM)Reference(s)
HEK293β-arrestin recruitment430[4]
HEK293TGαq-stimulated IP1 formation150[4]
VariousArterial Contraction340[6][7]
KNRK-PAR2Calcium Mobilization~10-25 times more potent than SLIGRLNH2[1][8]
HCT-15Calcium Mobilization~10-25 times more potent than SLIGRLNH2[1][8]

Experimental Protocols

Detailed Protocol for Intracellular Calcium Imaging using Fura-2 AM

This protocol is adapted for measuring intracellular calcium mobilization in response to this compound in adherent cells grown on coverslips.

Materials:

  • HEK293 cells stably expressing human PAR2 (or other suitable cell line)

  • Glass coverslips coated with poly-L-lysine

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (2 mM), glucose (10 mM), HEPES (10 mM), pH 7.4

  • This compound stock solution (1 mM in sterile water)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence microscope with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation:

    • Plate PAR2-expressing cells on poly-L-lysine coated glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Aspirate the culture medium from the cells and wash once with HBS.

    • Add 500 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Add 500 µL of HBS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse with HBS at a slow rate.

    • Acquire a baseline fluorescence ratio (F340/F380) for 2-5 minutes.

    • Prepare serial dilutions of this compound in HBS.

    • Switch the perfusion to the solution containing the desired concentration of this compound and record the change in the F340/F380 ratio for 5-10 minutes or until the signal returns to baseline.

    • At the end of the experiment, perfuse with a solution containing a saturating concentration of ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by perfusion with a calcium-free HBS containing EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin).

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • The change in intracellular calcium concentration can be calculated using the Grynkiewicz equation if Rmax and Rmin are determined.

    • Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Detailed Protocol for β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol provides a general framework for a commercially available β-arrestin recruitment assay, which should be adapted based on the manufacturer's specific instructions.

Materials:

  • PathHunter® cell line co-expressing PAR2 tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA)

  • Cell plating reagent (as recommended by the manufacturer)

  • Assay buffer

  • This compound stock solution

  • PathHunter® detection reagents

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Harvest and resuspend the PathHunter® cells in the recommended cell plating reagent at the density specified by the manufacturer.

    • Dispense the cell suspension into a 384-well white assay plate (e.g., 5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for the time specified by the manufacturer (typically overnight).

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in the assay buffer at the desired concentrations.

    • Carefully remove the plating medium from the cells and add the diluted agonist solutions to the respective wells.

    • Incubate the plate at 37°C for the recommended time (e.g., 90 minutes).

  • Signal Detection:

    • Equilibrate the PathHunter® detection reagents to room temperature.

    • Prepare the detection reagent solution according to the manufacturer's protocol.

    • Add the detection reagent solution to each well.

    • Incubate the plate at room temperature in the dark for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal using a plate-based luminometer.

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, Emax, and Z' factor.

Experimental Workflow for Minimizing Off-Target Effects

Caption: A logical workflow to confirm on-target effects.

References

Technical Support Center: Optimizing Calcium Imaging with 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-furoyl-LIGRLO-amide in calcium imaging experiments. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[1][2] Upon binding to PAR2, it activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium and leading to a transient increase in cytosolic calcium concentration. This increase in calcium is what is measured in calcium imaging experiments.

Q2: Why is this compound preferred over other PAR2 agonists?

This compound is often preferred due to its high potency and selectivity for PAR2.[1] Studies have shown it to be 10 to 25 times more potent than the parent peptide SLIGRL-NH2 in increasing intracellular calcium in PAR2-expressing cells.[1][2][3] This high potency allows for the use of lower concentrations, which can reduce the risk of off-target effects and improve the signal-to-noise ratio.

Q3: What is a typical concentration range for this compound in a calcium imaging experiment?

The optimal concentration of this compound can vary depending on the cell type and the expression level of PAR2. However, concentration-response curves in PAR2-expressing KNRK and HEK293 cells show that it can cause concentration-dependent increases in intracellular calcium in the range of 0.01 µM to 10 µM.[4] A common starting point for optimization is around the pD2 value of 7.0, which corresponds to a concentration of 100 nM.[2]

Q4: Which calcium indicator dye should I use for my experiment with this compound?

The choice between calcium indicators like Fura-2 and Fluo-4 depends on your specific experimental needs and available equipment.

  • Fura-2: A ratiometric dye that allows for the measurement of absolute calcium concentrations, as the ratio of its fluorescence at two different excitation wavelengths (340 nm and 380 nm) is proportional to the calcium concentration.[5] This makes the signal less susceptible to variations in dye loading, illumination intensity, and cell thickness. However, it requires a system capable of rapid wavelength switching.

  • Fluo-4: A single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding to calcium. It is generally brighter than Fura-2 and is well-suited for confocal microscopy. However, it does not provide a ratiometric measurement, making absolute quantification of calcium levels more challenging.[5][6]

For most experiments aiming to observe a response to this compound, Fluo-4 provides a good signal-to-noise ratio and is often easier to use.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No calcium signal or very weak signal after applying this compound Low or no PAR2 expression in your cells. Confirm PAR2 expression in your cell line using techniques like qPCR, western blot, or immunocytochemistry. Consider using a positive control cell line known to express PAR2.
Suboptimal concentration of this compound. Perform a concentration-response curve to determine the optimal concentration for your specific cell type. Start with a range of 10 nM to 10 µM.
Degradation of this compound. Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.
Issues with the calcium indicator dye. Verify that the dye is loaded correctly and is functional. Use a positive control, such as a calcium ionophore (e.g., ionomycin) or another known agonist for a different receptor in your cells, to confirm that the dye can report calcium changes.
High background fluorescence Incomplete removal of extracellular dye. Ensure thorough washing of the cells after dye loading to remove any unbound dye.
Cellular autofluorescence. Measure the fluorescence of unloaded cells to determine the baseline autofluorescence. If significant, consider using a red-shifted calcium indicator to minimize interference.
Phototoxicity or photobleaching. Reduce the excitation light intensity and/or the exposure time. Use an anti-fade reagent if possible.
Inconsistent or variable responses between wells/cells Uneven cell seeding. Ensure a uniform cell monolayer by carefully seeding the cells and allowing them to adhere and grow evenly.
Inconsistent dye loading. Optimize the dye loading protocol to ensure consistent loading across all cells. Check for even distribution of the loading buffer.
Variability in PAR2 expression. Cell populations can be heterogeneous. If possible, use a clonal cell line with stable PAR2 expression.
Slow or delayed calcium response Slow diffusion of the agonist. Ensure rapid and uniform application of this compound to the cells. Use an automated injection system if available.
Low temperature. Perform the experiment at a physiological temperature (e.g., 37°C) to ensure optimal enzyme kinetics and cellular responses.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

ParameterCell TypeValueReference
pD2PAR2-expressing KNRK cells7.0 ± 0.1[4]
Potency vs. SLIGRL-NH2PAR2-expressing KNRK cells~25 times more potent[4]
Potency vs. SLIGRL-NH2Cultured human and rat PAR2-expressing cells10 to 25 times more potent[1][2][3]
Concentration for Intracellular Calcium IncreasePAR2-expressing KNRK and HEK293 cells0.01 - 10 µM[4]

Experimental Protocols

I. Cell Preparation and Dye Loading
  • Cell Seeding: Seed cells (e.g., HEK293 or a cell line endogenously expressing PAR2) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading Solution Preparation: Prepare a loading buffer containing your chosen calcium indicator (e.g., Fluo-4 AM at 2-5 µM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The addition of a mild non-ionic surfactant like Pluronic F-127 (at 0.02-0.04%) can aid in dye solubilization.

  • Cell Loading:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Remove the dye loading solution.

    • Wash the cells twice with HBSS to remove any extracellular dye.

    • Add fresh HBSS to the wells before imaging.

II. Calcium Imaging Assay
  • Instrument Setup: Set up your fluorescence plate reader or microscope for calcium imaging. For Fluo-4, typical excitation is at 488 nm and emission is at 520 nm.

  • Baseline Measurement: Record the baseline fluorescence for a period of time (e.g., 30-60 seconds) to establish a stable baseline before adding the agonist.

  • Agonist Addition: Add this compound at the desired concentration to the wells. Use an automated injector for precise and rapid addition if available.

  • Data Acquisition: Continue recording the fluorescence signal for several minutes after agonist addition to capture the peak response and the return to baseline.

  • Positive Control: At the end of the experiment, you can add a calcium ionophore like ionomycin to determine the maximum fluorescence signal (Fmax) for data normalization.

Visualizations

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PAR2 PAR2 Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release agonist This compound agonist->PAR2 Binds and Activates

Caption: PAR2 signaling pathway activated by this compound.

Calcium_Imaging_Workflow A Seed Cells in 96-well Plate C Wash Cells with HBSS A->C B Prepare Dye Loading Solution (e.g., Fluo-4 AM) D Incubate with Dye Loading Solution (37°C, 30-60 min) B->D C->D E Wash Cells to Remove Excess Dye D->E F Acquire Baseline Fluorescence E->F G Add this compound F->G H Record Fluorescence Signal G->H I Data Analysis (ΔF/F₀) H->I

Caption: Experimental workflow for calcium imaging with this compound.

Troubleshooting_Tree Start No/Weak Signal? Check_PAR2 Check PAR2 Expression Start->Check_PAR2 Yes Optimize_Conc Optimize Agonist Concentration Check_PAR2->Optimize_Conc Expression Confirmed Check_Dye Check Dye Loading & Functionality Optimize_Conc->Check_Dye No Improvement Result_OK Signal Observed Optimize_Conc->Result_OK Signal Improved Positive_Control Use Positive Control (e.g., Ionomycin) Check_Dye->Positive_Control Loading OK Positive_Control->Result_OK Control Works Result_Bad Still No Signal Positive_Control->Result_Bad Control Fails

References

Technical Support Center: 2-furoyl-LIGRLO-amide and PAR2 Desensitization Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2-furoyl-LIGRLO-amide and studying Proteinase-Activated Receptor 2 (PAR2) desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PAR2 desensitization studies?

A1: this compound is a potent and selective synthetic peptide agonist for Proteinase-Activated Receptor 2 (PAR2).[1][2][3] Its high potency and selectivity make it a valuable tool for studying PAR2 activation and the subsequent desensitization processes without the enzymatic complexities of using proteases like trypsin.[3]

Q2: What is the general mechanism of PAR2 desensitization?

A2: PAR2 desensitization is a multi-step process that limits the cellular response to continuous or repeated agonist exposure. Following activation by an agonist like this compound or a protease like trypsin, PAR2 signaling is terminated through several mechanisms:

  • Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[4][5]

  • β-arrestin Recruitment: Phosphorylated PAR2 is recognized by β-arrestins, which bind to the receptor.[4][6][7] This binding sterically hinders further G protein coupling, thus "desensitizing" the receptor.

  • Internalization: The PAR2/β-arrestin complex is targeted for internalization into endosomes via a clathrin-dependent pathway.[6][8]

  • Degradation: Unlike many other GPCRs that are recycled back to the cell surface, activated PAR2 is often targeted to lysosomes for degradation.[9][10] This irreversible nature of proteolytic activation means that resensitization of the cellular response often requires the synthesis of new receptors.[9][10]

Q3: How long does it typically take for PAR2 to resensitize after desensitization?

A3: The resensitization of PAR2-mediated responses, such as calcium signaling, can take approximately 60 to 90 minutes.[9][10] This process is dependent on protein synthesis and the mobilization of new receptors from Golgi stores.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low signal upon initial stimulation with this compound. Low Receptor Expression: The cell line may not express sufficient levels of PAR2.Confirm PAR2 expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express PAR2 or a stably transfected cell line.
Agonist Degradation: The peptide agonist may have degraded due to improper storage or handling.Ensure this compound is stored correctly (typically at -20°C or -80°C) and prepare fresh solutions for each experiment.[1]
Incorrect Assay Conditions: The buffer composition, temperature, or cell density may not be optimal.Optimize assay parameters. For calcium flux assays, ensure the use of an appropriate buffer and that the fluorescent dye is loaded correctly.
Incomplete or no desensitization observed after pre-treatment with this compound. Insufficient Desensitization Time: The pre-incubation time with the agonist may be too short.Increase the pre-incubation time with this compound. A typical desensitization protocol may involve a 10-minute pre-treatment.[11]
Sub-saturating Agonist Concentration: The concentration of this compound used for desensitization may be too low.Use a concentration of this compound that is known to induce maximal receptor activation and subsequent desensitization. Concentrations around 100 µM have been used effectively.[11]
Impaired Desensitization Machinery: The cell line may have defects in the molecular machinery required for desensitization (e.g., low GRK or β-arrestin levels).If possible, use a different cell line or investigate the expression and function of key desensitization proteins.
High background signal or non-specific effects. Non-PAR2 Mediated Effects: Some PAR2 agonists can have off-target effects at high concentrations.While this compound is highly selective, it is good practice to include a negative control, such as an inactive reverse sequence peptide (e.g., 2-furoyl-OLRGIL-NH2), to rule out non-specific effects.[12][13]
Cell Viability Issues: High concentrations of the agonist or prolonged incubation times may be cytotoxic.Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure that the experimental conditions are not affecting cell health.

Experimental Protocols

Protocol 1: PAR2 Desensitization Measured by Calcium Flux

This protocol describes a typical experiment to measure homologous desensitization of PAR2 using a fluorescent calcium indicator in a plate-based format.

Materials:

  • Cells expressing PAR2 (e.g., HEK293-PAR2, KNRK-PAR2)

  • This compound

  • Fluorescent calcium indicator (e.g., Fluo-3 AM, Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Plate PAR2-expressing cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the fluorescent calcium indicator as per the manufacturer's instructions (e.g., 1-hour incubation with Fluo-3 AM at 37°C).

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the plate reader and measure the baseline fluorescence for a set period.

  • Desensitization Step: Add a desensitizing concentration of this compound (e.g., 100 µM) to the appropriate wells and incubate for a defined period (e.g., 10 minutes).[11] Control wells should receive buffer only.

  • Challenge Step: Following the desensitization period, add a challenge concentration of this compound (e.g., a concentration that elicits a sub-maximal response, such as EC80) to both the desensitized and control wells.

  • Signal Detection: Immediately measure the fluorescence signal over time to capture the calcium flux.

  • Data Analysis: The response in the desensitized wells should be significantly lower than in the control wells. Calculate the percentage of desensitization by comparing the peak response in the desensitized wells to the peak response in the control wells.

Quantitative Data Summary

The following table summarizes the relative potencies of this compound compared to another common PAR2 agonist, SLIGRL-NH2.

Assay Type Comparison Reference
Intracellular Calcium Increase (Human PAR2-expressing cells) Equally effective to SLIGRL-NH2, but 10-25 times more potent.[3]
Intracellular Calcium Increase (Rat PAR2-expressing cells) Equally effective to SLIGRL-NH2, but 10-25 times more potent.[3]
Arterial Vasodilation and Hyperpolarization 10 to 300 times more potent than SLIGRL-NH2.[3]

Visualizations

PAR2_Desensitization_Pathway cluster_endosome Endocytic Pathway PAR2_inactive PAR2 PAR2_active Active PAR2 PAR2_inactive->PAR2_active G_protein Gq/Gi/G12/13 PAR2_active->G_protein Coupling GRK GRK PAR2_active->GRK Phosphorylation PAR2_P Phosphorylated PAR2 PLC PLC G_protein->PLC Signaling Downstream Signaling (e.g., Ca2+ mobilization) PLC->Signaling B_arrestin β-arrestin PAR2_Barr PAR2/β-arrestin Complex PAR2_P->B_arrestin Binding Endosome Endosome PAR2_Barr->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Desensitization_Workflow cluster_treatment Experimental Conditions start Plate PAR2-expressing cells dye_loading Load with Calcium Indicator Dye start->dye_loading wash1 Wash cells dye_loading->wash1 baseline Measure Baseline Fluorescence wash1->baseline control Control Well: Add Buffer baseline->control desens Desensitization Well: Add 100 µM this compound baseline->desens incubation Incubate for 10 minutes control->incubation desens->incubation challenge Challenge all wells with EC80 This compound incubation->challenge measure Measure Fluorescence (Calcium Flux) challenge->measure analyze Analyze Data: Compare Peak Responses measure->analyze

References

How to store 2-furoyl-LIGRLO-amide for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of 2-furoyl-LIGRLO-amide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture and light. The recommended storage temperatures are -20°C for up to one year and -80°C for up to two years.[1] To prevent hygroscopicity, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions of this compound are best prepared fresh for each experiment. If storage is necessary, dissolve the peptide in an appropriate solvent such as DMSO or a buffered aqueous solution (e.g., PBS with 25 mM HEPES, pH 7.4). For short-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q3: Is this compound sensitive to light?

Yes, like many peptides, this compound should be protected from direct light to prevent potential photodegradation. Both the solid compound and solutions should be stored in amber vials or containers wrapped in foil.

Q4: What are the signs of compound degradation?

Degradation of this compound may manifest as a decrease in biological activity in your assays (e.g., reduced calcium mobilization in cells expressing PAR2), changes in the physical appearance of the solid (e.g., discoloration, clumping), or the appearance of additional peaks in analytical chromatography (e.g., HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of stock solutions. 3. Incorrect solution concentration.1. Verify storage conditions (temperature, light, and moisture protection). 2. Always use freshly prepared solutions or aliquots that have been thawed only once. 3. Confirm the concentration of your stock solution using a validated method (e.g., UV-Vis spectroscopy or amino acid analysis). 4. Perform a quality control check using the provided "Protocol for Assessing Biological Activity."
Precipitation of the compound in solution 1. Poor solubility in the chosen solvent. 2. Exceeding the solubility limit. 3. pH of the buffer is at the isoelectric point of the peptide.1. Consult the solubility table below for appropriate solvents. Sonication may aid dissolution. 2. Prepare a more dilute stock solution. 3. Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point.
Inconsistent results between experiments 1. Inconsistent aliquoting or handling. 2. Degradation of the stock solution over time. 3. Contamination of the stock solution.1. Ensure precise and consistent preparation of working solutions from a single, well-mixed stock. 2. Use a fresh aliquot for each experiment. 3. Prepare a new stock solution from the solid compound. Filter-sterilize aqueous solutions if necessary.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound
Form Temperature Duration Additional Notes
Solid (Lyophilized Powder)-20°CUp to 1 yearStore in a desiccator, protected from light.[1]
-80°CUp to 2 yearsStore in a desiccator, protected from light.[1]
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]
Stock Solution in Aqueous Buffer (pH 5-7)-20°CUp to 1 weekAliquot to avoid freeze-thaw cycles. Prone to hydrolysis.
-80°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Prone to hydrolysis.
Table 2: Solubility of this compound
Solvent Solubility Notes
WaterSparingly solubleSolubility can be increased by adjusting the pH.
Phosphate-Buffered Saline (PBS), pH 7.4SolubleRecommended for biological assays.
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLA common solvent for preparing concentrated stock solutions.
EthanolSparingly solubleNot a recommended primary solvent.

Experimental Protocols

Protocol for Assessing Biological Activity: In Vitro Calcium Mobilization Assay

This protocol is designed to assess the activity of this compound by measuring its ability to induce calcium mobilization in cells expressing the Protease-Activated Receptor 2 (PAR2).

Materials:

  • HEK293 cells stably expressing human PAR2

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed the PAR2-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS, 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 1 mM probenecid.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS containing 1 mM probenecid to remove excess dye. After the final wash, leave 100 µL of the wash buffer in each well.

  • Compound Preparation: Prepare a 2X concentrated solution of this compound (from a fresh or properly stored aliquot) in HBSS. A dose-response curve is recommended (e.g., final concentrations ranging from 1 nM to 10 µM).

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C for 5-10 minutes.

    • Set the reader to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Use the automated injector to add 100 µL of the 2X this compound solution to each well.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (Peak - Baseline) is proportional to the increase in intracellular calcium. Plot the response against the logarithm of the agonist concentration to determine the EC50 value. A significant rightward shift in the EC50 or a decrease in the maximum response compared to a previously validated batch may indicate compound degradation.

Protocol for Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound samples stored under different conditions

Procedure:

  • Sample Preparation:

    • At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot of the stored this compound.

    • Dissolve the solid or dilute the stock solution to a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50% acetonitrile/water).

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a fixed volume (e.g., 10 µL) of the prepared sample.

    • Run a linear gradient to elute the peptide and any potential degradation products (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any new peaks that appear over time.

    • Calculate the percentage of the main peak area relative to the total peak area at each time point.

    • A decrease in the relative area of the main peak indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

G cluster_storage Long-Term Storage cluster_degradation Potential Degradation Pathways cluster_outcome Result Solid Solid Hydrolysis Hydrolysis Solid->Hydrolysis Moisture Oxidation Oxidation Solid->Oxidation Air Exposure Solution Solution Solution->Hydrolysis Aqueous Buffer Solution->Oxidation Dissolved O2 Deamidation Deamidation Solution->Deamidation pH > 7 Loss_of_Activity Loss_of_Activity Hydrolysis->Loss_of_Activity Oxidation->Loss_of_Activity Deamidation->Loss_of_Activity

Caption: Potential degradation pathways for this compound under improper storage conditions.

G Start Start Prepare_Sample Prepare Sample (Stored Aliquot) Start->Prepare_Sample HPLC_Analysis Perform HPLC Analysis Prepare_Sample->HPLC_Analysis Analyze_Chromatogram Analyze Chromatogram HPLC_Analysis->Analyze_Chromatogram Assess_Purity Assess Purity > 95%? Analyze_Chromatogram->Assess_Purity Activity_Assay Perform Biological Activity Assay Assess_Purity->Activity_Assay Yes End_Degraded Compound is Degraded Assess_Purity->End_Degraded No Compare_EC50 Compare EC50 to Reference Standard Activity_Assay->Compare_EC50 End_Stable Compound is Stable Compare_EC50->End_Stable No Significant Change Compare_EC50->End_Degraded Significant Change

Caption: Experimental workflow for assessing the stability of stored this compound.

G Start Inconsistent or Reduced Activity Check_Storage Were storage conditions (temp, light, moisture) correct? Start->Check_Storage Check_Aliquoting Were single-use aliquots used? Check_Storage->Check_Aliquoting Yes New_Stock Prepare fresh stock solution from solid Check_Storage->New_Stock No Check_Concentration Is the solution concentration correct? Check_Aliquoting->Check_Concentration Yes Check_Aliquoting->New_Stock No Check_Concentration->New_Stock No Test_New_Stock Retest activity Check_Concentration->Test_New_Stock Yes New_Stock->Test_New_Stock Good_Result Problem Solved Test_New_Stock->Good_Result Activity Restored Bad_Result Solid may be degraded. Contact supplier. Test_New_Stock->Bad_Result Still Low Activity

Caption: Troubleshooting decision tree for storage-related issues with this compound.

References

Addressing experimental variability with 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2-furoyl-LIGRLO-amide, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[1][2][3][4] It mimics the action of the endogenous tethered ligand that is exposed after proteolytic cleavage of the PAR2 N-terminus.[5] Upon binding, it activates PAR2, leading to downstream signaling cascades, typically involving Gq/11 proteins, which results in increased intracellular calcium levels.[2][6]

Q2: What are the main experimental applications of this compound?

This compound is widely used to study PAR2-mediated physiological and pathological processes. Key applications include:

  • In vitro cell-based assays: Studying intracellular calcium mobilization, MAP kinase signaling, and other downstream pathways in PAR2-expressing cells.[5][6]

  • In vivo studies: Investigating the role of PAR2 in inflammation, pain, vasodilation, and itch.[1][2][4] For example, it has been used to induce itch in murine models.[1]

  • Receptor binding and visualization: Derivatized versions of this compound are used for ligand binding assays and to visualize PAR2 on cells and tissues.[5][7]

Q3: How does the potency of this compound compare to other PAR2 agonists?

This compound is significantly more potent than the endogenous rodent PAR2 activating peptide, SLIGRL-NH2. It has been reported to be 10 to 300 times more potent in various bioassays, such as inducing arterial vasodilation and increasing intracellular calcium.[1][2] This increased potency is partly due to its resistance to degradation by aminopeptidases.[8]

Q4: What is the recommended solvent for dissolving this compound?

The recommended solvent is typically high-purity water.[1] For a stock solution, a concentration of 50 mg/mL in water is achievable, though it may require sonication to fully dissolve.[1] Always refer to the manufacturer's datasheet for specific solubility information.

Q5: How should this compound be stored?

For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution at -80°C is typically stable for up to 6 months.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low response in cell-based assays Low PAR2 expression in the cell line: Not all cell lines endogenously express sufficient levels of PAR2.Action: Confirm PAR2 expression using techniques like qPCR, Western blot, or by using a positive control cell line known to express PAR2 (e.g., HEK293 cells co-expressing PAR2).[6] Consider transfecting your cells with a PAR2 expression vector.
Degradation of the peptide: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Action: Prepare fresh aliquots of the stock solution and store them properly at -80°C.[1] Use a fresh aliquot for each experiment.
Incorrect concentration: The effective concentration can vary between cell types and experimental conditions.Action: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
High background or off-target effects High concentration of the agonist: At very high concentrations, non-specific effects may be observed.Action: Use the lowest effective concentration determined from your dose-response curve. Include a negative control peptide with a reverse sequence (e.g., 2-furoyl-OLRGIL-NH2) to check for non-specific effects.[5][7]
Contamination of cell culture: Mycoplasma or other contaminants can affect cell signaling.Action: Regularly test your cell lines for mycoplasma contamination.
Variability between experiments Inconsistent cell passage number: Cellular responses can change with increasing passage number.Action: Use cells within a consistent and defined passage number range for all experiments.
Batch-to-batch variability of the peptide: Although rare with high-quality suppliers, there can be differences between manufacturing lots.Action: If you suspect batch-to-batch variability, test a new lot in parallel with a previously validated lot. Contact the supplier for quality control data.
Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or cell densities can lead to variability.Action: Standardize all experimental parameters and document them carefully.
Precipitation of the compound in media Poor solubility at working concentration: The peptide may precipitate in complex cell culture media.Action: Ensure the final concentration of any organic solvent used to dissolve the peptide is compatible with your assay and does not cause precipitation. If using an aqueous stock, ensure it is fully dissolved before adding to the media. Sonication can aid dissolution.[1]

Quantitative Data Summary

Table 1: Potency of this compound in Calcium Mobilization Assays

Cell LineAgonistpD2Reference
PAR2-expressing cellsThis compound7.0[1][3]

pD2 is the negative logarithm of the EC50 value.

Table 2: Comparative Potency of PAR2 Agonists

AssayThis compoundSLIGRL-NH2Potency Ratio (this compound / SLIGRL-NH2)Reference
Intracellular Calcium Increase (Human PAR2-expressing cells)More PotentLess Potent10-25x[2]
Arterial VasodilationMore PotentLess Potent10-300x[2]

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • PAR2-expressing cells (e.g., HEK293-PAR2)

  • This compound

  • Fluo-3 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Plate PAR2-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-3 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare a 2X concentrated solution of this compound in HBSS. A dose-response curve is recommended (e.g., ranging from 1 nM to 10 µM).

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-3).

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Inject the 2X this compound solution and continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for dose-response curve analysis.

In Vivo Itch Induction Model (Murine)

This protocol outlines a general procedure for inducing an itch response in mice using an intradermal injection of this compound.

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • This compound dissolved in sterile saline

  • Hamilton syringe for intradermal injection

  • Observation chambers

Procedure:

  • Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • Injection:

    • Gently restrain the mouse.

    • Administer an intradermal injection of this compound (e.g., 10 µg in 10-20 µL of saline) into the nape of the neck.[1] A control group should be injected with vehicle (saline) only.

  • Observation:

    • Immediately after injection, place the mouse back into the observation chamber.

    • Videotape or directly observe the mouse's behavior for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Count the number of scratching bouts directed towards the injection site. A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site. Compare the number of scratches between the this compound-treated group and the vehicle control group.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2fL This compound PAR2 PAR2 2fL->PAR2 Gq Gq/11 PAR2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_ER->PKC Downstream Downstream Signaling (e.g., MAP Kinase) PKC->Downstream

Caption: PAR2 signaling pathway activated by this compound.

Experimental_Workflow_Calcium_Assay Start Start Plate_Cells Plate PAR2-expressing cells in 96-well plate Start->Plate_Cells Dye_Loading Load cells with Fluo-3 AM calcium indicator Plate_Cells->Dye_Loading Wash1 Wash cells to remove excess dye Dye_Loading->Wash1 Prepare_Compound Prepare 2X concentration of This compound Wash1->Prepare_Compound Measure_Fluorescence Measure fluorescence in plate reader Prepare_Compound->Measure_Fluorescence Inject_Compound Inject compound and continue measurement Measure_Fluorescence->Inject_Compound Analyze_Data Analyze fluorescence data (peak response) Inject_Compound->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro intracellular calcium mobilization assay.

Troubleshooting_Logic Issue Issue: No/Low Response Check_PAR2 Is PAR2 expression confirmed in cells? Issue->Check_PAR2 Confirm_PAR2 Confirm PAR2 expression (qPCR, Western Blot) or use positive control cells Check_PAR2->Confirm_PAR2 No Check_Peptide Is the peptide solution fresh and properly stored? Check_PAR2->Check_Peptide Yes Confirm_PAR2->Check_Peptide Prepare_Fresh Prepare fresh aliquots and avoid freeze-thaw cycles Check_Peptide->Prepare_Fresh No Check_Concentration Have you performed a dose-response curve? Check_Peptide->Check_Concentration Yes Prepare_Fresh->Check_Concentration Perform_Dose_Response Perform a dose-response experiment to find optimal concentration Check_Concentration->Perform_Dose_Response No Solution Response should be restored Check_Concentration->Solution Yes Perform_Dose_Response->Solution

Caption: Troubleshooting logic for a lack of response in cell-based assays.

References

Validation & Comparative

Potency Showdown: 2-furoyl-LIGRLO-amide vs. SLIGRL-NH2 for PAR2 Activation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the comparative potency and signaling of two key Protease-Activated Receptor 2 (PAR2) agonists.

For researchers investigating the role of Protease-Activated Receptor 2 (PAR2) in inflammation, pain, and other physiological processes, the choice of agonist is a critical experimental parameter. This guide provides a detailed comparison of two commonly used synthetic peptide agonists: 2-furoyl-LIGRLO-amide and SLIGRL-NH2. We present a synthesis of experimental data on their relative potencies, delve into the underlying signaling pathways, and provide detailed experimental protocols to assist in experimental design and data interpretation.

Data Presentation: A Clear Potency Advantage

Experimental evidence consistently demonstrates that this compound is a significantly more potent activator of PAR2 than SLIGRL-NH2. This enhanced potency is observed across different experimental systems, including cultured cells and isolated tissues.[1][2] The N-terminal 2-furoyl modification on LIGRLO-amide is credited with this substantial increase in activity.[3]

Below is a summary of the quantitative data comparing the potency of the two agonists.

AgonistAssay TypeCell/Tissue TypePotency (EC50)Reference
This compound Intracellular Calcium Mobilization16HBE14o- cells0.84 µM[4]
Intracellular Calcium MobilizationHEK293 cells0.43 µM[2]
IP1 FormationHEK-293T cells0.15 µM[2]
SLIGRL-NH2 Intracellular Calcium MobilizationkNRK-PAR2 cells>40 µM[4]

It has been reported that this compound is 10 to 25 times more potent than SLIGRL-NH2 at increasing intracellular calcium in cultured human and rat PAR2-expressing cells.[1][2] Furthermore, in bioassays measuring tissue PAR2 activity, such as arterial vasodilation, this compound has been shown to be 10 to 300 times more potent than SLIGRL-NH2.[1]

Signaling Pathways and Experimental Workflows

The activation of PAR2 by agonists like this compound and SLIGRL-NH2 initiates a well-defined intracellular signaling cascade. As a G-protein coupled receptor (GPCR), PAR2 primarily couples to Gαq/11 proteins.[5][6] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a hallmark of PAR2 activation and a key measurable outcome in many experimental assays.

PAR2 Signaling Pathway

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist This compound or SLIGRL-NH2 PAR2 PAR2 Agonist->PAR2 Binds to Gq Gαq/11 PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_store->Ca_release

Caption: PAR2 Signaling Pathway leading to intracellular calcium release.

Experimental Workflow: Calcium Mobilization Assay

A common method to quantify the potency of PAR2 agonists is the intracellular calcium mobilization assay. The general workflow for this experiment is outlined below.

Calcium_Assay_Workflow start Start: PAR2-expressing cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_agonist Add varying concentrations of This compound or SLIGRL-NH2 wash->add_agonist measure_fluorescence Measure fluorescence intensity over time (e.g., using a FLIPR or plate reader) add_agonist->measure_fluorescence analyze Analyze data to determine EC50 values measure_fluorescence->analyze end End: Potency comparison analyze->end

Caption: Workflow for a typical calcium mobilization assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for assessing the potency of this compound and SLIGRL-NH2.

Intracellular Calcium Mobilization Assay

This protocol is adapted from studies comparing PAR2 agonist potencies.

1. Cell Culture:

  • Human Embryonic Kidney (HEK) 293 cells or other suitable cell lines are transiently or stably transfected with a plasmid encoding human PAR2.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Preparation:

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • On the day of the experiment, the growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

3. Agonist Stimulation and Measurement:

  • After incubation, the dye-containing solution is removed, and cells are washed with the buffered salt solution.

  • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation or FLIPR).

  • Varying concentrations of this compound or SLIGRL-NH2 are added to the wells.

  • Fluorescence intensity is measured immediately and continuously for a defined period (e.g., 180 seconds) to capture the peak calcium response.

4. Data Analysis:

  • The change in fluorescence (peak minus baseline) is calculated for each concentration.

  • The data are normalized to the maximum response and plotted against the logarithm of the agonist concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value for each agonist.

Arterial Vasodilation Assay

This protocol outlines a typical ex vivo experiment to assess the vasodilatory effects of PAR2 agonists.

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the thoracic aorta or another artery of interest is carefully dissected and placed in ice-cold Krebs-Henseleit solution.

  • The artery is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in length.

  • The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

2. Experimental Procedure:

  • The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • The endothelial integrity is assessed by the relaxation response to acetylcholine after pre-contraction with phenylephrine.

  • The arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).

  • Once a stable contraction is achieved, cumulative concentrations of this compound or SLIGRL-NH2 are added to the organ bath.

3. Data Analysis:

  • The relaxation response at each agonist concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Dose-response curves are constructed by plotting the percentage of relaxation against the logarithm of the agonist concentration.

  • The EC50 values are calculated from the dose-response curves to compare the potency of the two agonists.

Conclusion

The available data unequivocally indicate that this compound is a substantially more potent PAR2 agonist than SLIGRL-NH2. This heightened potency, attributed to its chemical modification, makes it a valuable tool for eliciting robust PAR2-mediated responses in both in vitro and in vivo models. For researchers, the choice between these agonists will depend on the specific requirements of their experimental system, including the desired concentration range for activation and the potential for off-target effects at higher concentrations of the less potent SLIGRL-NH2. The provided protocols and signaling pathway information serve as a foundation for designing and interpreting experiments aimed at elucidating the multifaceted roles of PAR2.

References

A Comparative Analysis of 2-furoyl-LIGRLO-amide and Trypsin in the Activation of Protease-Activated Receptor 2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential activation of PAR2 by the synthetic agonist 2-furoyl-LIGRLO-amide and the endogenous protease, trypsin.

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2] Its unique activation mechanism, involving proteolytic cleavage by serine proteases like trypsin, has led to the development of synthetic agonists to probe its function.[3] This guide provides a comprehensive comparison of two key PAR2 activators: the endogenous serine protease, trypsin, and the potent synthetic peptide agonist, this compound.

Mechanism of Activation: A Tale of Two Agonists

The activation of PAR2 by trypsin and this compound occurs through distinct mechanisms.

Trypsin , a serine protease, activates PAR2 by cleaving the receptor's N-terminal domain.[3] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.[4] This process is irreversible.

This compound , on the other hand, is a synthetic hexapeptide that mimics the action of the tethered ligand.[5] It directly binds to and activates PAR2 without the need for proteolytic cleavage, offering a more direct and often more selective mode of activation.[6]

Comparative Performance: Potency and Efficacy

Experimental data consistently demonstrates that this compound is a highly potent and selective PAR2 agonist, often exhibiting greater potency than both the endogenous activator trypsin and other synthetic peptides like SLIGRL-NH2.[5][6][7]

ActivatorMetricValueCell Line/SystemReference
This compound pD27.0Cultured human and rat PAR2-expressing cells[7]
Potency vs. SLIGRL-NH210 to 300 times more potentArterial vasodilation and hyperpolarization assays[5][6]
Potency vs. SLIGRL-NH210 to 25 times more potentIntracellular calcium increase in cultured PAR2-expressing cells[6]
Trypsin EC500.07 nMNCTC2544-PAR2 cells (cytosolic Ca2+ mobilization)[8]

Note: Direct comparative EC50 values for both activators under identical experimental conditions are not consistently reported across the literature. The provided data is compiled from separate studies and should be interpreted with consideration of the different experimental setups.

Signaling Pathways: Converging and Diverging Routes

  • Gαq/11 Pathway : Leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium stores and activates Protein Kinase C (PKC).[2][9]

  • Gα12/13 Pathway : Activates Rho-associated kinase (ROCK), which mediates cytoskeletal rearrangements.[9]

  • Gαi/o Pathway : Inhibits adenylyl cyclase activity.[9]

  • β-arrestin Recruitment : Both agonists can induce the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and G protein-independent signaling, such as the activation of the ERK1/2 pathway.[11][12]

While both activators can trigger these canonical pathways, there is evidence of biased signaling, where the nature of the agonist can preferentially activate certain downstream pathways over others.[12] For instance, some studies suggest that synthetic peptides and proteases can induce different patterns of ERK activation.[13]

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_proteins G Proteins cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers / Kinases Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage This compound This compound This compound->PAR2 Binding Gαq/11 Gαq/11 PAR2->Gαq/11 Gα12/13 Gα12/13 PAR2->Gα12/13 Gαi/o Gαi/o PAR2->Gαi/o β-arrestin β-arrestin PAR2->β-arrestin PLC PLC Gαq/11->PLC ROCK ROCK Gα12/13->ROCK Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Ca2+ Ca2+ PLC->Ca2+ ERK1/2 ERK1/2 β-arrestin->ERK1/2

Caption: PAR2 Signaling Pathways

Experimental Protocols

To comparatively assess the activity of this compound and trypsin, a variety of in vitro assays can be employed. Below are generalized protocols for common experimental approaches.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation, a hallmark of Gαq/11 signaling.

Materials:

  • PAR2-expressing cells (e.g., HEK293, KNRK, or primary cells like human kidney tubular epithelial cells).[9][14]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • This compound and trypsin stock solutions.

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Plating: Seed PAR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Agonist Preparation: Prepare serial dilutions of this compound and trypsin in assay buffer.

  • Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for a set period.

  • Agonist Addition: Automatically inject the agonist solutions into the wells.

  • Data Acquisition: Continue to record fluorescence intensity over time to measure the calcium response.

  • Analysis: Determine the peak fluorescence intensity for each agonist concentration and plot dose-response curves to calculate EC50 values.

ERK1/2 Phosphorylation Assay (Western Blotting)

This method quantifies the activation of the MAPK/ERK pathway, a common downstream target of PAR2 signaling.[11][13]

Materials:

  • PAR2-expressing cells.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[9][15]

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting transfer system.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to near confluence and serum-starve overnight. Treat cells with various concentrations of this compound or trypsin for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK1/2, followed by HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data. Quantify band intensities to determine the fold-change in ERK1/2 phosphorylation.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_western ERK Phosphorylation Assay Seed Cells Seed Cells Load Dye Load Dye Seed Cells->Load Dye Add Agonist Add Agonist Load Dye->Add Agonist Measure Fluorescence Measure Fluorescence Add Agonist->Measure Fluorescence Calculate EC50 Calculate EC50 Measure Fluorescence->Calculate EC50 Treat Cells Treat Cells Lyse Cells Lyse Cells Treat Cells->Lyse Cells Western Blot Western Blot Lyse Cells->Western Blot Quantify Bands Quantify Bands Western Blot->Quantify Bands Determine Fold Change Determine Fold Change Quantify Bands->Determine Fold Change

References

Validating 2-furoyl-LIGRLO-amide Activity: A Comparative Guide Using PAR2 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a selective agonist is a critical step in preclinical research. This guide provides a comparative analysis of 2-furoyl-LIGRLO-amide, a potent Proteinase-Activated Receptor 2 (PAR2) agonist, and its alternatives, with a focus on validation using PAR2 knockout (KO) mouse models.

The specificity of an agonist is paramount, and in the context of PAR2, knockout mice provide the definitive model for confirming on-target activity. The absence of the receptor should abolish the agonist's effects, thereby validating its mechanism of action. This guide presents quantitative data on the potency of this compound and other common PAR2 agonists, detailed experimental protocols for in vivo validation, and visualizations of the underlying signaling pathways and experimental workflows.

Comparative Potency of PAR2 Agonists

The following table summarizes the in vitro potency of this compound and alternative PAR2 agonists, primarily focusing on their ability to induce intracellular calcium mobilization, a key downstream effect of PAR2 activation.

AgonistAgonist TypeCell LineAssayEC50 / pEC50
This compound PeptideHT29Intracellular Ca2+ ReleaseEC50: 210 ± 30 nM
16HBE14o-Intracellular Ca2+ ReleaseEC50: 0.84 µM
SLIGRL-NH2PeptideHT29Intracellular Ca2+ Release~10-fold less potent than this compound
P-STSIntracellular Ca2+ ReleaseEC50: 3.1 µM
GB-110Non-peptideHT29Intracellular Ca2+ ReleaseEC50: 240 ± 20 nM
AC-55541Non-peptideNot SpecifiedCa2+ MobilizationpEC50: 6.6

Experimental Protocols for In Vivo Validation

The use of PAR2 knockout mice is essential to unequivocally demonstrate that the observed in vivo effects of this compound are mediated through PAR2. Below are detailed protocols for key experiments.

Animals

PAR2 knockout mice (PAR2-/-) and their wild-type (WT) littermates (C57BL/6J background) are used in these studies. All experimental procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Behavioral Assay for Nociception: Mechanical Allodynia

This protocol assesses the role of PAR2 in pain sensitivity.

  • Acclimation: Mice are habituated to the testing environment and handling for at least 3 days prior to the experiment.

  • Drug Administration: this compound (e.g., 10 µM in a volume of 10 µL) or vehicle (saline) is administered via intraplantar injection into the hind paw of both WT and PAR2 KO mice.

  • Mechanical Threshold Assessment: Mechanical sensitivity is measured using von Frey filaments at baseline and at various time points post-injection (e.g., 1, 3, 5, and 24 hours). The withdrawal threshold is determined using the up-down method.

  • Data Analysis: The withdrawal thresholds are compared between WT and PAR2 KO mice for both vehicle and agonist-treated groups. A significant decrease in withdrawal threshold in WT mice treated with the agonist, which is absent in PAR2 KO mice, validates the PAR2-specific pro-nociceptive effect of this compound.

Cardiovascular Assay: Vasodilation

This protocol evaluates the vascular effects of PAR2 activation.

  • Tissue Preparation: Thoracic aortas are isolated from anesthetized WT and PAR2 KO mice and cut into rings (2-3 mm in length). The rings are mounted in a wire myograph containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Contraction: Aortic rings are pre-contracted with an alpha-1 adrenergic agonist such as phenylephrine (e.g., 1 µM).

  • Agonist Application: Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 1 nM to 10 µM) are added to the bath to generate a concentration-response curve.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction. A concentration-dependent relaxation in aortic rings from WT mice that is absent in those from PAR2 KO mice confirms the PAR2-mediated vasodilatory action of the agonist.

Tissue Collection and Immunohistochemistry

This protocol is for examining cellular changes following PAR2 activation.

  • Tissue Harvest: At the end of the behavioral or cardiovascular studies, mice are euthanized, and relevant tissues (e.g., dorsal root ganglia, spinal cord, or aortic tissue) are collected.

  • Fixation and Sectioning: Tissues are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and then sectioned using a cryostat.

  • Immunostaining: Sections are incubated with primary antibodies against markers of neuronal activation (e.g., c-Fos) or inflammation (e.g., Iba1 for microglia), followed by fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Sections are imaged using a fluorescence microscope, and the intensity or number of positive cells is quantified. An increase in the expression of these markers in WT mice treated with this compound, with no corresponding change in PAR2 KO mice, provides cellular-level validation of the agonist's activity.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

PAR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_beta_arrestin β-Arrestin Signaling PAR2 PAR2 Gq Gαq PAR2->Gq Activates b_arrestin β-Arrestin PAR2->b_arrestin Recruits Agonist This compound Agonist->PAR2 Binds to PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK1/2 b_arrestin->ERK Activates Cell_Migration Cell Migration ERK->Cell_Migration Promotes Experimental_Workflow cluster_animals Animal Groups cluster_treatment Treatment cluster_assays In Vivo Assays cluster_analysis Post-Mortem Analysis WT Wild-Type Mice Agonist This compound WT->Agonist Vehicle Vehicle Control WT->Vehicle KO PAR2 KO Mice KO->Agonist KO->Vehicle Behavior Behavioral Testing (e.g., von Frey) Agonist->Behavior Vascular Vasodilation Assay Agonist->Vascular Vehicle->Behavior Vehicle->Vascular Tissue Tissue Collection Behavior->Tissue Vascular->Tissue IHC Immunohistochemistry Tissue->IHC Biochem Biochemical Assays Tissue->Biochem

A Comparative Guide to 2-furoyl-LIGRLO-amide and its Inactive Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective Proteinase-Activated Receptor 2 (PAR2) agonist, 2-furoyl-LIGRLO-amide, with its corresponding inactive control peptide, 2-furoyl-OLRGIL-NH2. This document outlines their differential performance in key biological assays, supported by experimental data and detailed protocols, to aid in the design and interpretation of research involving PAR2 activation.

Introduction to PAR2 and its Synthetic Ligands

Proteinase-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and vascular regulation. It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to and activates the receptor.

Synthetic peptides that mimic this tethered ligand are invaluable tools for studying PAR2 function. This compound is a potent and selective synthetic agonist of PAR2.[1][2][3] Its N-terminal 2-furoyl group confers increased potency and stability compared to the endogenous peptide ligand, SLIGRL-NH2.[3] Conversely, 2-furoyl-OLRGIL-NH2 is a reverse-sequence peptide designed as an inactive control.[4][5] Its scrambled amino acid sequence is intended to prevent recognition and activation of the PAR2 receptor, thus serving as a crucial negative control in experiments to ensure that any observed effects are specifically due to PAR2 activation.

Performance Comparison

The following tables summarize the quantitative data from key experiments demonstrating the potent agonist activity of this compound and the inert nature of its control peptide, 2-furoyl-OLRGIL-NH2.

Table 1: In Vitro Agonist Activity at PAR2
CompoundAssay TypeCell LineParameterValueReference
This compoundCalcium MobilizationKNRK-PAR2pD27.0 ± 0.1[6]
This compoundCalcium MobilizationHEK293EC500.43 µM[2]
2-furoyl-OLRGIL-NH2Calcium MobilizationKNRK-PAR2ActivityNo signal at 200 µM[6]
Table 2: Vascular Relaxation Activity
CompoundAssay TypeTissueParameterValueReference
This compoundEndothelium-Dependent RelaxationRat AortapD26.5 ± 0.1[6]
This compoundEndothelium-Dependent RelaxationMurine Femoral ArteriespD27.0 ± 0.1[1]
2-furoyl-OLRGIL-NH2Not reported---
Table 3: Receptor Binding
CompoundAssay TypeTargetParameterResultReference
This compoundRadioligand Binding CompetitionPAR2BindingCompetes for binding[5]
2-furoyl-OLRGIL-NH2Radioligand Binding CompetitionPAR2BindingDoes not compete for binding[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Protease->PAR2 cleavage 2f-LIGRLO This compound 2f-LIGRLO->PAR2 activation Gq Gq PAR2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER releases PKC PKC DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ Downstream Downstream Signaling Ca2+->Downstream PKC->Downstream

Caption: PAR2 Signaling Pathway.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed PAR2-expressing cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Seed_Cells->Load_Dye Add_Peptide Add this compound or 2-furoyl-OLRGIL-NH2 Load_Dye->Add_Peptide Measure_Fluorescence Measure fluorescence changes over time Add_Peptide->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 or signal response Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is adapted from methodologies used to assess PAR2 activation by measuring changes in intracellular calcium levels.

Materials:

  • PAR2-expressing cells (e.g., KNRK-PAR2, HEK293-PAR2)

  • 96-well black-walled, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • 2-furoyl-OLRGIL-NH2

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed PAR2-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add 100 µL of the loading buffer to each well and incubate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS to each well.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

    • Establish a baseline fluorescence reading for approximately 1-2 minutes.

    • Use the automated injector to add various concentrations of this compound or 2-furoyl-OLRGIL-NH2 to the wells.

    • Continue to record the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity from baseline.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value for this compound.

    • Compare the response of the inactive control peptide at the highest concentration tested to the vehicle control to confirm its lack of activity.

Ex Vivo Vascular Relaxation Assay

This protocol describes the measurement of endothelium-dependent relaxation in isolated arterial rings.

Materials:

  • Rat thoracic aorta or other suitable artery

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine or other vasoconstrictor

  • This compound

  • 2-furoyl-OLRGIL-NH2

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation:

    • Isolate the artery and place it in ice-cold Krebs-Henseleit solution.

    • Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 g, with washes every 15-20 minutes.

    • Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve:

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound or 2-furoyl-OLRGIL-NH2 to the organ bath.

    • Record the relaxation response after each addition until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the agonist concentration to determine the pD2 (-log EC50) value for this compound.

    • Confirm the lack of a relaxation response for 2-furoyl-OLRGIL-NH2.

Conclusion

The data and protocols presented in this guide unequivocally demonstrate that this compound is a potent and effective agonist for PAR2, capable of eliciting robust responses in both in vitro and ex vivo assays. In stark contrast, its reverse-sequence counterpart, 2-furoyl-OLRGIL-NH2, is devoid of activity at the PAR2 receptor. This makes 2-furoyl-OLRGIL-NH2 an essential and reliable negative control for researchers investigating PAR2-mediated signaling, ensuring the specificity of their findings. The use of this agonist/inactive control pair is highly recommended for rigorous and well-controlled studies of PAR2 biology.

References

A Comparative Analysis of 2-furoyl-LIGRLO-amide in Cross-Desensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the comparative efficacy and signaling of the potent PAR2 agonist, 2-furoyl-LIGRLO-amide, in relation to other protease-activated receptor agonists.

This guide provides a detailed comparison of this compound with other key agonists of Protease-Activated Receptor 2 (PAR2), supported by experimental data from cross-desensitization studies. The information is tailored for researchers, scientists, and drug development professionals working on PAR2-related signaling pathways and therapeutic interventions.

Comparative Agonist Potency at PAR2

This compound stands out as a highly potent and selective PAR2 agonist.[1][2][3] Experimental data consistently demonstrates its superior potency in eliciting downstream signaling events compared to the endogenous tethered ligand analog, SLIGRL-NH2.

AgonistAssay TypeCell LinePotency Metric (pD2)Reference
This compound Calcium SignalingRat PAR2-expressing KNRK cells7.0 ± 0.1[4]
SLIGRL-NH2Calcium SignalingRat PAR2-expressing KNRK cells5.6 ± 0.1[4]
This compound Calcium SignalingHuman PAR2-expressing HEK293 cells5.4 ± 0.1[4]
This compound Rat Aorta Relaxation-6.5 ± 0.1[4]
SLIGRL-NH2Rat Aorta Relaxation-Not specified, but ~10x less potent than this compound[4]

Studies have shown that this compound is approximately 10 to 25 times more potent at increasing intracellular calcium in cultured human and rat PAR2-expressing cells and 10 to 300 times more potent in bioassays of tissue PAR2 activity, such as arterial vasodilation, when compared to SLIGRL-NH2.[1][2]

Cross-Desensitization Studies

Cross-desensitization experiments are crucial for understanding the specificity of receptor activation and the potential for downstream signaling pathway convergence or divergence. In the context of PAR2, these studies reveal how pre-stimulation with one agonist affects the cellular response to a subsequent challenge with another.

Homologous and Heterologous Desensitization

Pre-treatment of PAR2-expressing cells with a desensitizing concentration of this compound has been shown to abolish the response to a subsequent stimulation with the PAR2-selective agonist SLIGRL-NH2, demonstrating homologous desensitization.[1] Conversely, desensitization with SLIGRL-NH2 also attenuates the response to this compound.[1]

Interestingly, in cells co-expressing PAR1 and PAR2, desensitization with the PAR1-selective agonist TFLLR-NH2 does not prevent activation by this compound, indicating a lack of heterologous desensitization between these two receptors.[1] However, the reverse is not true; pre-stimulation with this compound can impact subsequent PAR1 activation in some systems.[1]

Signaling Pathways and Biased Agonism

PAR2 activation can trigger a variety of intracellular signaling cascades, primarily through G-protein-dependent pathways leading to calcium mobilization and ERK1/2 activation, as well as G-protein-independent signaling via β-arrestin recruitment.[5] The concept of "biased agonism" suggests that different agonists can preferentially activate a subset of these pathways.[5][6][7]

While this compound is a potent activator of the Gq-mediated calcium signaling pathway, other agonists have been developed to exhibit bias towards either calcium release or ERK phosphorylation.[7] For instance, AY77 is a calcium-biased agonist, whereas AY254 is an ERK-biased agonist.[7] This differential signaling can lead to distinct functional outcomes.[7]

Agonist PAR2 Agonist (e.g., this compound) PAR2 Protease-Activated Receptor 2 (PAR2) Agonist->PAR2 Gq_11 Gαq/11 PAR2->Gq_11 beta_arrestin β-Arrestin PAR2->beta_arrestin PLC Phospholipase C (PLC) Gq_11->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Inflammation, Proliferation, etc.) Ca_release->Cellular_Response ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway ERK_activation ERK1/2 Activation ERK_pathway->ERK_activation beta_arrestin->ERK_pathway ERK_activation->Cellular_Response Start Prepare PAR2-expressing cells with Fluo-3 Desensitize Add Desensitizing Agonist (e.g., 100 µM this compound) Start->Desensitize Control Control: Add Test Agonist without desensitization Start->Control Wait Incubate for 10 min Desensitize->Wait Challenge Add Test Agonist (e.g., 25 µM SLIGRL-NH2) Wait->Challenge Measure Measure Calcium Response (Fluorometry) Challenge->Measure Measure_Control Measure Calcium Response of Control Control->Measure_Control

References

2-Furoyl-LIGRLO-amide: A Comprehensive Guide to its Specificity for PAR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the activity of 2-furoyl-LIGRLO-amide at the human Protease-Activated Receptor 2 (PAR2) versus other members of the PAR family (PAR1, PAR3, and PAR4). The following sections present quantitative data on its potency and selectivity, detailed experimental protocols for assessing its activity, and diagrams illustrating the key signaling pathways involved.

High Specificity of this compound for PAR2

This compound is a potent and highly selective synthetic peptide agonist for PAR2.[1][2] Its specificity is crucial for its use as a research tool to investigate the physiological and pathological roles of PAR2 without confounding off-target effects on other PAR family members.

Quantitative Comparison of Activity at PARs

The following table summarizes the available quantitative data on the activity of this compound at human PAR1, PAR2, and PAR4. Currently, there is limited publicly available data on its activity at PAR3.

ReceptorAssay TypeParameterValueReference
PAR2 Calcium MobilizationpD27.0[3]
PAR1 β-arrestin RecruitmentActivityNo activity detected[4]
PAR4 β-arrestin RecruitmentActivityNo activity detected[4]
PAR3 --Data not available-

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. The lack of detectable activity at PAR1 and PAR4 in a sensitive β-arrestin recruitment assay highlights the high selectivity of this compound for PAR2.[4] Further studies have shown that it does not cause prominent non-PAR2-mediated contractions in murine femoral arteries, reinforcing its selective action.[1]

Experimental Protocols

The specificity of this compound for PAR2 is typically determined using in vitro functional assays that measure receptor activation. The two most common methods are calcium mobilization assays and β-arrestin recruitment assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon Gq-coupled GPCR activation.

Principle: PAR2 activation by an agonist leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Detailed Protocol using Fluo-4 AM:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells stably expressing the target human PAR (PAR1, PAR2, PAR3, or PAR4) in a 96-well black, clear-bottom microplate at a density of 50,000 cells per well. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.

    • Use a fluorescent plate reader with an integrated liquid handler to add 20 µL of the compound dilutions to the respective wells.

  • Signal Detection:

    • Measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) immediately before and after the addition of the compound.

    • Record the fluorescence signal every 1-2 seconds for a period of 1-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response obtained with a saturating concentration of a known potent agonist for each PAR.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and pD2 values.

PathHunter® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Principle: The PathHunter® assay utilizes enzyme fragment complementation. The target PAR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Detailed Protocol:

  • Cell Handling: Use PathHunter® eXpress cell lines engineered to co-express the ProLink-tagged PAR of interest (PAR1, PAR2, or PAR4) and the Enzyme Acceptor-tagged β-arrestin. Thaw and plate the cells in the provided 96-well or 384-well assay plates according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell plating reagent.

  • Compound Addition: Add the diluted compound to the wells containing the cells. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® Detection Reagent working solution by mixing the provided substrate reagents according to the protocol.

    • Add the detection reagent to each well.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Signal Measurement: Read the chemiluminescent signal using a standard plate luminometer.

  • Data Analysis:

    • Subtract the background signal (wells with no agonist) from all other readings.

    • Normalize the data to the signal produced by a saturating concentration of a known reference agonist for each PAR.

    • Plot the normalized data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 values. A lack of a dose-response curve indicates no activity.

PAR2 Signaling Pathways

Activation of PAR2 by this compound initiates downstream signaling through two primary pathways: G-protein-dependent and β-arrestin-dependent pathways.

Gq-Mediated Signaling Pathway

The canonical PAR2 signaling pathway is mediated by the Gq alpha subunit of heterotrimeric G-proteins.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound PAR2 PAR2 Agonist->PAR2 Gq Gq PAR2->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: Gq-mediated signaling cascade initiated by PAR2 activation.

β-Arrestin-Mediated Signaling Pathway

Following activation, PAR2 is phosphorylated, leading to the recruitment of β-arrestin, which desensitizes G-protein signaling and initiates a separate wave of signaling events.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound PAR2 Activated PAR2 Agonist->PAR2 GRK GRK PAR2->GRK Activation pPAR2 Phosphorylated PAR2 GRK->PAR2 Phosphorylation BetaArrestin β-Arrestin pPAR2->BetaArrestin Recruitment Scaffold Scaffolding of Signaling Complex (e.g., ERK1/2) BetaArrestin->Scaffold Internalization Receptor Internalization BetaArrestin->Internalization

Caption: β-arrestin recruitment and downstream signaling following PAR2 activation.

References

Comparative analysis of 2-furoyl-LIGRLO-amide and other PAR2 agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Analysis of 2-furoyl-LIGRLO-amide and Other PAR2 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of this compound with other key Protease-Activated Receptor 2 (PAR2) agonists, supported by experimental data. This analysis is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction to PAR2 and its Agonists

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] It is activated through proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase, exposing a tethered ligand that binds to the receptor and initiates signaling.[2][3] Synthetic peptides that mimic this tethered ligand, as well as non-peptidic small molecules, can also activate PAR2 and are invaluable tools for studying its function.[3]

This compound is a potent and selective synthetic peptide agonist of PAR2.[4][5][6][7] Its enhanced potency and stability compared to the endogenous rodent PAR2 tethered ligand sequence, SLIGRL-NH2, have made it a widely used research tool.[4] This guide compares this compound to other commonly used PAR2 agonists, including the native activating peptides and other synthetic agonists.

Comparative Performance of PAR2 Agonists

The following table summarizes the quantitative data on the potency and efficacy of this compound and other representative PAR2 agonists from various in vitro assays.

AgonistAssay TypeCell Line/TissueParameterValueReference
This compound Calcium MobilizationHT29EC50210 ± 30 nM[8]
Calcium Mobilization16HBE14o-EC500.84 µM
Calcium MobilizationCHO-hPAR2EC50300 nM[9]
Arterial RelaxationMurine Femoral ArterypD27.0[4]
Real-Time Cell Analysis16HBE14o-EC50138 nM
SLIGRL-NH2 Calcium MobilizationHT29EC50>2 µM[8]
Calcium Mobilization16HBE14o-EC50>40 µM[10]
Arterial RelaxationHuman Coronary Artery-Relaxation at >3 µM[11]
SLIGKV-NH2 Calcium MobilizationPAR2 Nomad Cell LineEC501.67 µM[12]
β-arrestin RecruitmentPAR2 Nomad Cell LineEC504.83 µM[12]
GB110 Calcium MobilizationHT29EC50240 ± 20 nM[8]
Calcium MobilizationHT29EC500.28 µM[4]
AC-55541 PI Hydrolysis-pEC505.9[4]
Calcium Mobilization-pEC506.6[4]
Trypsin Calcium MobilizationHT29EC506 ± 0.5 nM[8]
Signaling Pathways of PAR2 Activation

Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). PAR2 can also couple to other G proteins and signal through β-arrestin pathways, leading to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[6][13]

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gαq/11 PAR2->Gq Coupling b_arrestin β-arrestin PAR2->b_arrestin Recruitment PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ERK ERK1/2 b_arrestin->ERK Scaffolding Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response Cellular Response (Inflammation, Pain) Ca2->Cellular_Response PKC->Cellular_Response ERK->Cellular_Response Agonist PAR2 Agonist (e.g., this compound) Agonist->PAR2 Activation

PAR2 Signaling Cascade

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR2 activation.

Workflow:

Calcium_Mobilization_Workflow A 1. Cell Culture (e.g., HEK293, HT29) B 2. Dye Loading (e.g., Fura-2 AM, Fluo-4 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Agonist Addition (Varying Concentrations) C->D E 5. Kinetic Fluorescence Measurement D->E F 6. Data Analysis (EC50 Calculation) E->F

Calcium Mobilization Workflow

Methodology:

  • Cell Culture: Cells endogenously expressing or transfected with PAR2 (e.g., HEK293, HT29, 16HBE14o-) are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer at 37°C for a specified time (typically 30-60 minutes).

  • Baseline Measurement: After washing to remove excess dye, the baseline fluorescence is measured using a fluorescence plate reader.

  • Agonist Addition: Varying concentrations of the PAR2 agonist are added to the wells.

  • Kinetic Measurement: The change in fluorescence, corresponding to the change in intracellular calcium, is measured kinetically over time.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Arterial Vasodilation Assay

This ex vivo assay assesses the ability of PAR2 agonists to induce relaxation in pre-constricted arterial rings.

Workflow:

Vasodilation_Assay_Workflow A 1. Artery Isolation and Mounting (e.g., Murine Femoral Artery) B 2. Equilibration A->B C 3. Pre-contraction (e.g., with Phenylephrine) B->C D 4. Cumulative Agonist Addition C->D E 5. Measurement of Isometric Tension D->E F 6. Data Analysis (pD2/EC50 Calculation) E->F

Arterial Vasodilation Workflow

Methodology:

  • Tissue Preparation: Arteries (e.g., murine femoral or thoracic aorta) are dissected and mounted in an organ bath or wire myograph.[14]

  • Equilibration: The arterial rings are allowed to equilibrate under a standardized resting tension in a physiological salt solution, gassed with 95% O₂ / 5% CO₂.

  • Pre-contraction: Once a stable baseline is achieved, the arteries are pre-contracted with a vasoconstrictor like phenylephrine or U46619.[11][14]

  • Agonist Addition: Cumulative concentrations of the PAR2 agonist are added to the bath.

  • Tension Measurement: The relaxation of the arterial ring is recorded as a change in isometric tension.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and a dose-response curve is generated to determine the pD2 or EC50 value.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow A 1. Membrane Preparation (from cells expressing PAR2) B 2. Incubation (Membranes + Radioligand + Competitor) A->B C 3. Separation of Bound and Free Ligand (Filtration) B->C D 4. Quantification of Radioactivity C->D E 5. Data Analysis (IC50 and Ki Calculation) D->E

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing PAR2.[5]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled PAR2 ligand (e.g., [³H]2-furoyl-LIGRL-NH₂) and varying concentrations of the unlabeled competitor agonist.[15]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[5]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to construct a competition binding curve, from which the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant) are determined.[5]

Conclusion

This compound stands out as a highly potent and selective PAR2 agonist, demonstrating significantly greater potency than the native peptide SLIGRL-NH2 in various functional assays. Its utility in research is well-established. However, the choice of agonist should be guided by the specific requirements of the experiment, including the desired potency, the cell type or tissue being studied, and the specific signaling pathway of interest. The development of non-peptidic agonists like GB110 and AC-55541 offers alternatives with potentially different pharmacokinetic and pharmacodynamic properties that may be advantageous in certain in vivo applications. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the investigation of PAR2 biology.

References

Validating PAR2-Dependent Effects of 2-furoyl-LIGRLO-amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-furoyl-LIGRLO-amide's performance against other Proteinase-Activated Receptor 2 (PAR2) agonists, supported by experimental data and detailed protocols.

This compound has emerged as a potent and selective synthetic agonist for PAR2, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its utility in research and potential as a therapeutic agent hinge on the precise validation of its PAR2-dependent effects. This guide outlines the key experimental approaches to confirm its mechanism of action and compares its potency with other commonly used PAR2 activators.

Comparative Efficacy of PAR2 Agonists

The potency of this compound is significantly higher than that of the endogenous PAR2 activating peptide, SLIGRL-NH2. Experimental data consistently demonstrates its superior performance in eliciting PAR2-mediated responses.

CompoundAssay TypeCell/Tissue TypePotency (pD2/EC50)Efficacy (Relative to SLIGRL-NH2)Reference
This compound Intracellular Calcium IncreaseHuman and Rat PAR2-expressing cellspD2 = 7.010 to 25 times more potent[2][3]
Arterial Vasodilation and HyperpolarizationMurine femoral arteries-10 to 300 times more potent[2][3][4]
Gastric Mucosal CytoprotectionMouse model-Much greater potency[5]
SLIGRL-NH2Intracellular Calcium IncreaseHuman and Rat PAR2-expressing cells-Baseline[2][4]
trans-cinnamoyl-LIGRLO-NH2Murine femoral artery contractionMurine femoral arteries-Causes prominent non-PAR2-mediated contraction[2][3][4]
2-aminothiazol-4-yl-LIGRLO-NH2Intracellular Calcium Increase16HBE14o- cellsEC50 = 1.77 µMComparable to this compound[6][7]
6-aminonicotinyl-LIGRLO-NH2Intracellular Calcium Increase16HBE14o- cellsEC50 = 2.60 µMComparable to this compound[6]

Key Experimental Protocols for Validation

To rigorously validate that the observed effects of this compound are indeed PAR2-dependent, a series of well-established experimental protocols should be employed.

Intracellular Calcium Mobilization Assay

This assay is a primary method to assess the activation of PAR2, which typically couples to Gαq proteins, leading to an increase in intracellular calcium.

Methodology:

  • Cell Culture: Culture cells endogenously expressing PAR2 (e.g., HCT-15, HT-29) or cells stably transfected with a PAR2 expression vector (e.g., HEK293, KNRK).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence intensity before the addition of any agonist.

  • Agonist Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence plate reader or a microscope. The peak increase in fluorescence corresponds to the intracellular calcium release.

  • Data Analysis: Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

  • Specificity Control: To confirm PAR2 dependence, pre-incubate the cells with a PAR2 antagonist or use cells that do not express PAR2 (negative control). The response to this compound should be significantly attenuated or absent in these conditions.

Receptor Cross-Desensitization Assay

This technique is used to determine if two different agonists act on the same receptor.

Methodology:

  • Initial Stimulation (Desensitization): Expose PAR2-expressing cells to a high, desensitizing concentration of a known PAR2 agonist, such as trypsin or SLIGRL-NH2. This will lead to receptor phosphorylation and internalization, making the cells refractory to further stimulation of the same receptor.

  • Wash Step: Wash the cells to remove the desensitizing agonist.

  • Second Stimulation: Subsequently, stimulate the cells with a test concentration of this compound.

  • Response Measurement: Measure the cellular response, typically intracellular calcium mobilization.

  • Interpretation: If this compound acts on PAR2, the response to it will be significantly reduced or abolished in cells desensitized with the known PAR2 agonist.[2]

  • Control: As a control, stimulate the desensitized cells with an agonist for a different receptor to ensure that the desensitization is specific to PAR2.

Use of an Inactive Control Peptide

A crucial control in validating the specificity of this compound is the use of an inactive reverse-sequence peptide, such as 2-furoyl-OLRGIL-NH2.[1][8]

Methodology:

  • Synthesize or procure the reverse-sequence peptide.

  • Perform the same functional assays (e.g., calcium mobilization, vasodilation) with the inactive peptide at the same concentrations as this compound.

  • Interpretation: The inactive peptide should not elicit any significant response, confirming that the observed effects of this compound are due to its specific sequence and interaction with PAR2.

Visualizing the Validation Process

To further clarify the experimental logic and signaling pathways, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2fLI This compound PAR2 PAR2 Receptor 2fLI->PAR2 Gq Gαq PAR2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 release Downstream Downstream Signaling (e.g., ERK activation) Ca2->Downstream PKC->Downstream

Caption: PAR2 signaling pathway activated by this compound.

Experimental_Workflow Start Start: Hypothesis 2fLI effect is PAR2-dependent Assay Perform Functional Assay (e.g., Calcium Mobilization) Start->Assay Control1 Negative Control: PAR2-deficient cells Assay->Control1 Control2 Pharmacological Control: Pre-treat with PAR2 antagonist Assay->Control2 Control3 Specificity Control: Use inactive peptide (2f-OLRGIL-NH2) Assay->Control3 CrossDesens Cross-Desensitization Assay: Pre-treat with another PAR2 agonist Assay->CrossDesens Result1 No Response Control1->Result1 Result2 Attenuated Response Control2->Result2 Result3 No Response Control3->Result3 Result4 Attenuated Response CrossDesens->Result4 Conclusion Conclusion: Effect is PAR2-dependent Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

Caption: Experimental workflow for validating PAR2-dependent effects.

Logical_Relationship Premise1 Premise 1: 2fLI causes a cellular response Conclusion Conclusion: The cellular response to 2fLI is PAR2-dependent Premise1->Conclusion Premise2 Premise 2: Response is absent in PAR2-null cells Premise2->Conclusion Premise3 Premise 3: Response is blocked by PAR2 antagonists Premise3->Conclusion Premise4 Premise 4: Inactive reverse peptide has no effect Premise4->Conclusion

Caption: Logical framework for confirming PAR2-dependent effects.

References

Blocking the Effects of 2-furoyl-LIGRLO-amide: A Comparative Guide to PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available Protease-Activated Receptor 2 (PAR2) antagonists in blocking the effects of the potent PAR2 agonist, 2-furoyl-LIGRLO-amide. This information is supported by experimental data and detailed protocols to assist in the selection of the most suitable antagonist for your research needs.

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] The synthetic hexapeptide this compound is a potent and selective PAR2 agonist widely used to study PAR2 function.[3][4] Consequently, the use of specific antagonists to block its effects is crucial for elucidating the therapeutic potential of targeting PAR2. This guide compares the efficacy of several PAR2 antagonists, including GB88, C391, and AZ3451, in counteracting the cellular and in vivo effects induced by this compound and other PAR2 activators.

Comparative Efficacy of PAR2 Antagonists

The following tables summarize the quantitative data on the potency of various PAR2 antagonists in inhibiting key signaling events and physiological responses triggered by PAR2 activation.

AntagonistAssayAgonistCell Line/ModelIC50 / EffectCitation
GB88 Intracellular Ca2+ Release2f-LIGRLO-NH2HT29 cellsIC50 of ~2 µM[5]
Rat Paw Edema2f-LIGRLO-NH2Wistar rats10 mg/kg p.o. significantly inhibits edema[5]
Cytokine (IL-6, IL-8, TNF-α, GM-CSF) Secretion2f-LIGRLO-NH2Human kidney tubule cells10 µM significantly reduces secretion[6]
C391 Intracellular Ca2+ Signaling2-at-LIGRL-NH216HBE14o- cellsIC50 = 1.30 µM[7]
Thermal HyperalgesiaCompound 48/80Mice75 µg dose-dependently blocks hyperalgesia[7]
AZ3451 Intracellular Ca2+ FluxSLIGRL-NH21321N1-hPAR2 cellspIC50 = 8.6[8]
ERK1/2 PhosphorylationPeptide agonistU2OS-hPAR2 cellspIC50 = 6.44[8]
β-arrestin-2 RecruitmentPeptide agonistU2OS-hPAR2 cellspIC50 = 7.06[8]
AZ8838 Intracellular Ca2+ FluxSLIGRL-NH21321N1-hPAR2 cellspIC50 = 5.70[8]
ERK1/2 PhosphorylationPeptide agonistU2OS-hPAR2 cellspIC50 = 5.7[8]
β-arrestin-2 RecruitmentPeptide agonistU2OS-hPAR2 cellspIC50 = 6.1[8]
K-14585 [3H]-2-furoyl-LIGRL-NH2 Binding[3H]-2-furoyl-LIGRL-NH2Human PAR2Ki = 0.627 µM
ENMD-1068 Intracellular Ca2+ ReleaseTrypsinColonocytesIC50 = 5 mM

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Activates Gq Gq PAR2->Gq Activates MAPK_Pathway MAPK/ERK Pathway PAR2->MAPK_Pathway PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Inflammation Inflammation Ca_release->Inflammation Pain Pain Ca_release->Pain MAPK_Pathway->Inflammation MAPK_Pathway->Pain

Caption: PAR2 Signaling Cascade.

Antagonist_Workflow cluster_workflow In Vitro Antagonism Assay Workflow start Seed PAR2-expressing cells in 96-well plate incubation Incubate with PAR2 antagonist (e.g., GB88) start->incubation stimulation Stimulate with PAR2 agonist (e.g., this compound) incubation->stimulation measurement Measure downstream signaling (e.g., Ca2+ flux, ERK phosphorylation) stimulation->measurement analysis Analyze data to determine IC50 measurement->analysis

Caption: Experimental Workflow.

Detailed Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This assay is a primary method for screening and characterizing PAR2 antagonists.

1. Cell Culture:

  • Culture a human cell line endogenously expressing PAR2 (e.g., HT-29) or a cell line stably transfected with human PAR2 (e.g., 1321N1-hPAR2) in appropriate media.

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.[6]

2. Dye Loading:

  • Wash the cells with a buffered salt solution (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 1 hour at 37°C.[6]

3. Antagonist and Agonist Addition:

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the PAR2 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Inject the PAR2 agonist, this compound, at a concentration that elicits a submaximal response (e.g., EC80).

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity before and after agonist addition.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.

In Vivo Rat Paw Edema Model

This model assesses the anti-inflammatory effects of PAR2 antagonists in vivo.

1. Animals:

  • Use male Wistar or Sprague-Dawley rats.

2. Antagonist Administration:

  • Administer the PAR2 antagonist (e.g., GB88) orally (p.o.) or via subcutaneous (s.c.) injection at a specific dose (e.g., 10 mg/kg).[5]

3. Induction of Edema:

  • After a set time following antagonist administration (e.g., 2 hours), inject the PAR2 agonist, this compound, into the plantar surface of the rat's hind paw.[7]

4. Measurement of Edema:

  • Measure the paw thickness or volume at various time points after the agonist injection using a plethysmometer or calipers.

  • Compare the paw swelling in antagonist-treated animals to a vehicle-treated control group.

5. Data Analysis:

  • Express the paw swelling as a percentage increase over the baseline measurement.

  • Determine the statistical significance of the reduction in edema by the antagonist.

In Vitro ERK1/2 Phosphorylation Assay

This assay evaluates the antagonist's ability to block PAR2-mediated activation of the MAPK/ERK signaling pathway.

1. Cell Culture and Treatment:

  • Culture PAR2-expressing cells to near confluence in appropriate multi-well plates.

  • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

  • Pre-incubate the cells with the PAR2 antagonist for a specified duration.

  • Stimulate the cells with this compound for a short period (e.g., 5-10 minutes).

2. Cell Lysis and Protein Quantification:

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

3. Western Blotting:

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

4. Data Analysis:

  • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

  • Compare the levels of ERK1/2 phosphorylation in antagonist-treated cells to control cells to determine the inhibitory effect.

This guide provides a foundational understanding of the comparative efficacy and experimental evaluation of PAR2 antagonists in blocking the effects of this compound. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Reproducibility of 2-furoyl-LIGRLO-amide Induced Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-furoyl-LIGRLO-amide, a potent and selective protease-activated receptor 2 (PAR2) agonist, with other alternatives. The information is supported by experimental data to address the reproducibility of its induced responses.

This compound has emerged as a valuable tool for studying PAR2 activation due to its enhanced potency, selectivity, and stability compared to the endogenous ligand and other synthetic agonists.[1] This guide summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying biological processes to aid in the design and interpretation of experiments involving this compound.

Comparative Agonist Performance

The potency and efficacy of this compound have been evaluated in various in vitro and in vivo systems. The following tables summarize its performance in comparison to other commonly used PAR2 agonists.

Table 1: In Vitro Potency of PAR2 Agonists in Calcium Mobilization Assays

AgonistCell TypePotency (EC50/pD2)Relative Potency vs. SLIGRL-NH2Reference
This compound Human PAR2-expressing cellspD2 = 7.010-25 times more potent[2][3]
Rat PAR2-expressing KNRK cells-10-25 times more potent[1]
16HBE14o- cellsEC50 = 0.84 μM-[4]
SLIGRL-NH2Human/Rat PAR2-expressing cells-Baseline[1][3]
trans-cinnamoyl-LIGRLO-NH2--Approximately equal to SLIGRL-NH2[5][6]
SLIGKV-NH2--Less potent than SLIGRL-NH2[5][6]
SLIGKT-NH2--Less potent than SLIGKV-NH2[5][6]

Table 2: In Vivo and Ex Vivo Potency of PAR2 Agonists

AgonistAssayPotencyRelative Potency vs. SLIGRL-NH2Reference
This compound Arterial Vasodilation/Hyperpolarization-10-300 times more potent[1][2][3]
SLIGRL-NH2Arterial Vasodilation/Hyperpolarization-Baseline[1][3]

Table 3: Binding Affinity of PAR2 Agonists

AgonistCell TypeBinding Affinity (IC50/Kd)Reference
[3H]2-furoyl-LIGRL-NH2 NCTC2544-PAR2 cellsKd = 122 ± 26.1 nM[7]
2-furoyl-LIGRL-NH2 HCT-15 cellsIC50 = 1.10 μM[7]
SLIGKV-OHHCT-15 cellsIC50 = 171 μM[7]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. The following are summaries of key experimental protocols used to assess the activity of this compound.

Calcium Mobilization Assay

This assay is a common method to determine the potency of PAR2 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

  • Cell Culture: PAR2-expressing cells (e.g., HEK293, KNRK, or NCTC2544 cells) are cultured to an appropriate confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3, for a specific duration at room temperature or 37°C.

  • Agonist Stimulation: A baseline fluorescence is recorded before the addition of varying concentrations of the PAR2 agonist (e.g., this compound).

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: The fluorescence signal is typically normalized to the maximum response induced by a calcium ionophore. Concentration-response curves are then generated to calculate EC50 or pD2 values.[1]

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to PAR2.

  • Cell Preparation: A suspension of PAR2-expressing cells is prepared.

  • Incubation: The cells are incubated with a radiolabeled PAR2 agonist, such as [3H]2-furoyl-LIGRL-NH2, in the presence or absence of unlabeled competing ligands at various concentrations.[7]

  • Separation: Bound and free radioligand are separated by filtration or centrifugation.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. Saturation and competition binding data are analyzed to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax), or the inhibitory constant (Ki) for competing ligands.[7]

In Vivo Vasodilation Assay

This assay assesses the ability of PAR2 agonists to induce vasodilation in animal models.

  • Animal Preparation: An appropriate animal model (e.g., rat) is anesthetized, and a specific artery (e.g., femoral or mesenteric artery) is isolated and cannulated for pressure or diameter measurement.

  • Agonist Administration: The PAR2 agonist is administered, often via intra-arterial infusion or topical application.

  • Measurement: Changes in arterial diameter or blood flow are continuously monitored.

  • Data Analysis: The magnitude of the vasodilation response is quantified and compared between different agonists or different doses of the same agonist.[1][3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams are provided.

PAR2_Signaling_Pathway agonist This compound par2 PAR2 agonist->par2 Binds to g_protein Gq/11 par2->g_protein Activates plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc PKC dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces downstream Downstream Signaling ca2_release->downstream pkc->downstream

Caption: Simplified PAR2 signaling pathway initiated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cell_culture 1. Culture PAR2- expressing cells dye_loading 2. Load cells with Ca²⁺ indicator dye cell_culture->dye_loading agonist_addition 3. Add this compound dye_loading->agonist_addition ca_measurement 4. Measure intracellular Ca²⁺ change agonist_addition->ca_measurement data_analysis_invitro 5. Analyze dose-response ca_measurement->data_analysis_invitro tissue_prep 1. Isolate blood vessel agonist_application 2. Apply this compound tissue_prep->agonist_application response_measurement 3. Measure vasodilation agonist_application->response_measurement data_analysis_exvivo 4. Quantify response response_measurement->data_analysis_exvivo

Caption: General experimental workflow for assessing this compound activity.

References

Safety Operating Guide

Proper Disposal of 2-furoyl-LIGRLO-amide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

2-furoyl-LIGRLO-amide is a potent and selective synthetic peptide agonist of the Proteinase-Activated Receptor 2 (PAR2)[1][2][3][4][5]. As with any laboratory chemical, its proper handling and disposal are paramount to ensure the safety of personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, based on currently available safety data.

Hazard Assessment and Classification

Conflicting information exists regarding the hazard classification of this compound. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), others classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[6][7][8].

Given these discrepancies, it is imperative to adopt a conservative approach and handle this compound as a potentially hazardous substance, particularly concerning its environmental impact.

Table 1: Summary of GHS Hazard Classifications for this compound from Various Suppliers

SupplierGHS ClassificationHazard Statements
Cayman ChemicalNot Classified[6]None[6]
Tocris BioscienceDoes not meet classification criteria[7]None[7]
DC ChemicalsAcute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1)[8]H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[8]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields[8].

  • Hand Protection: Impermeable and resistant protective gloves[6][8].

  • Body Protection: A laboratory coat or impervious clothing to prevent skin contact[8].

  • Respiratory Protection: While generally not required for small quantities of solid material, a suitable respirator should be used if dust or aerosols are generated[6][8].

Step-by-Step Disposal Protocol

This protocol is based on the most stringent safety recommendations available and is designed to minimize risk to personnel and the environment.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials heavily contaminated with the solid (e.g., weighing papers, contaminated gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste program.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the aquatic toxicity hazard[8].

Step 2: Neutralization and Decontamination (If Applicable)

  • At present, there are no standardized, validated protocols for the chemical neutralization of this compound for disposal. Therefore, chemical neutralization is not recommended.

  • For decontaminating surfaces or glassware, use copious amounts of soap and water[7]. Collect the rinse water as hazardous liquid waste, as the compound's high aquatic toxicity means it should not enter drains[7][8].

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, well-ventilated area designated for hazardous waste storage[8].

  • Ensure the storage area is away from incompatible materials. The provided SDSs do not list specific incompatibilities, but standard laboratory practice dictates storing chemicals away from strong acids, bases, and oxidizing agents.

Step 4: Final Disposal

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be discharged into the sewer system, as it is considered very toxic to aquatic life[7][8].

  • Engage a Professional Waste Disposal Service: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company[8].

  • Follow Institutional and Local Regulations: Adhere to all disposal guidelines set forth by your institution's Environmental Health and Safety (EHS) department, as well as all local, state, and federal regulations for chemical waste disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound, emphasizing a cautious approach due to conflicting safety data.

G cluster_start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure start Start: Waste containing This compound assess_sds Review Safety Data Sheets (SDS) start->assess_sds conflict Conflicting Hazard Data Found? (e.g., Aquatic Toxicity) assess_sds->conflict treat_hazardous Assume Most Stringent Classification: Treat as Hazardous Waste (Aquatic Toxin) conflict->treat_hazardous Yes non_hazardous Treat as Non-Hazardous Waste (Not Recommended) conflict->non_hazardous No no_drain Prohibit Drain Disposal treat_hazardous->no_drain segregate Segregate and Label Waste Container (Solid & Liquid) no_drain->segregate contact_ehs Contact Institutional EHS for Pickup segregate->contact_ehs approved_plant Dispose via Approved Waste Disposal Plant contact_ehs->approved_plant

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-furoyl-LIGRLO-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-furoyl-LIGRLO-amide, a potent and selective agonist of the Proteinase-Activated Receptor 2 (PAR2). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form or when preparing solutions, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be worn with side-shields to protect against splashes.
Hand Protection Protective GlovesUse impermeable and resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's resistance data.
Body Protection Laboratory CoatA standard lab coat should be worn. For procedures with a higher risk of splashes, consider impervious clothing.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area. If dust or aerosols are likely to be generated, a suitable respirator or use of a fume hood is recommended.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and to prevent contamination.

Storage:

  • Powder: Store at -20°C for short-term storage or -80°C for long-term storage in a tightly sealed container.[2]

  • In solution: Store stock solutions at -80°C. It is recommended to use fresh solutions.[3]

Handling:

  • Avoid inhalation of dust and contact with eyes and skin.[2]

  • Use only in areas with adequate exhaust ventilation, such as a chemical fume hood.[1][2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for chemical waste.

Waste TypeDisposal Procedure
Unused solid compound Transfer to a suitable, sealed container and arrange for collection by a specialized chemical waste disposal company.
Contaminated labware (e.g., pipette tips, tubes) Place in a designated chemical waste container for incineration or other approved disposal methods.
Solutions containing the compound Collect in a clearly labeled, sealed waste container. Do not dispose of down the drain.

Spill and Decontamination Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Wear appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect waste: Place the contained spill material into a sealed, labeled container for chemical waste disposal.

  • Decontaminate the area: Clean the spill area with a suitable laboratory detergent and water.

Experimental Protocols

The following are generalized protocols for common experiments involving this compound. Researchers should adapt these based on their specific cell lines, equipment, and experimental goals.

In Vitro Calcium Mobilization Assay

This protocol outlines the steps to measure the increase in intracellular calcium concentration in response to PAR2 activation by this compound.

StepProcedure
1. Cell Culture Culture PAR2-expressing cells (e.g., HEK293 or KNRK cells) to an appropriate confluency in a suitable medium.
2. Cell Loading Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) according to the manufacturer's instructions.
3. Agonist Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to create a concentration-response curve.
4. Fluorescence Measurement Measure the baseline fluorescence of the loaded cells. Add varying concentrations of this compound and record the change in fluorescence over time using a fluorometric imaging plate reader or a fluorescence microscope.
5. Data Analysis The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the EC50 value, which is the concentration of the agonist that gives half-maximal response.
In Vivo Studies

This provides a general workflow for investigating the effects of this compound in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

StepProcedure
1. Animal Model Select an appropriate animal model for the research question (e.g., mouse, rat).
2. Compound Preparation Prepare the dosing solution of this compound in a sterile, biocompatible vehicle (e.g., saline or PBS). The concentration will depend on the desired dose and route of administration.
3. Administration Administer the compound via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous).
4. Observation and Measurement Monitor the animals for the desired physiological or behavioral responses over a set time course. Collect relevant samples (e.g., blood, tissue) for further analysis.
5. Data Analysis Analyze the collected data to determine the in vivo effects of this compound.

Signaling Pathway and Experimental Workflow

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gq PAR2->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream activates Agonist This compound Agonist->PAR2 binds and activates

Caption: PAR2 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_compound Prepare this compound stock and working solutions treatment Treat cells with This compound prep_compound->treatment prep_cells Culture PAR2-expressing cells prep_cells->treatment incubation Incubate for defined period treatment->incubation measurement Measure cellular response (e.g., Calcium flux, gene expression) incubation->measurement data_collection Collect and process data measurement->data_collection statistical_analysis Perform statistical analysis data_collection->statistical_analysis conclusion Draw conclusions statistical_analysis->conclusion

Caption: General experimental workflow for in vitro studies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furoyl-LIGRLO-amide
Reactant of Route 2
2-furoyl-LIGRLO-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.